Asivatrep
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F5N3O3S/c1-4-5-17-13(6-8-18(28-17)21(24,25)26)7-9-19(30)27-12(2)14-10-15(22)20(16(23)11-14)29-33(3,31)32/h6-12,29H,4-5H2,1-3H3,(H,27,30)/b9-7+/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGJZDSUJSPAJL-YPUOHESYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)N[C@H](C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005168-10-4 | |
| Record name | PAC-14028 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005168104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAC-14028 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12428 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASIVATREP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VF7K7Z10B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Asivatrep: A Technical Guide on its Modulation of Pro-inflammatory Cytokines and Chemokines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asivatrep (formerly PAC-14028) is a novel, non-steroidal, selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). Developed as a topical treatment for atopic dermatitis (AD), this compound has demonstrated significant efficacy in reducing the clinical signs and symptoms of this chronic inflammatory skin disease, including pruritus and inflammation.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on pro-inflammatory cytokines and chemokines. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of TRPV1 antagonism in inflammatory skin conditions.
Mechanism of Action: TRPV1 Antagonism and Downstream Signaling
This compound exerts its anti-inflammatory effects by selectively blocking the TRPV1 receptor.[3] TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons and non-neuronal cells, including keratinocytes. In the context of atopic dermatitis, activation of TRPV1 by various stimuli leads to the release of neuropeptides and pro-inflammatory mediators, contributing to the characteristic itch and inflammation.
By inhibiting TRPV1, this compound disrupts this signaling cascade, leading to the suppression of downstream pathways crucial for the inflammatory response. Key signaling pathways modulated by this compound include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in the production of various pro-inflammatory cytokines. This compound has been shown to inhibit the activation of the MAPK pathway.
-
Nuclear Factor-kappa B (NF-κB) Pathway: A critical regulator of inflammatory gene expression, the NF-κB pathway's activation is suppressed by this compound.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: this compound has been found to suppress the IL-4/IL-13-mediated activation of the JAK/STAT pathway, which is pivotal in the pathogenesis of atopic dermatitis.[1]
The interplay of these pathways is complex and interconnected. The diagram below illustrates the proposed mechanism of action of this compound.
Quantitative Data on Cytokine and Chemokine Modulation
Preclinical studies utilizing an oxazolone-induced atopic dermatitis mouse model have demonstrated this compound's ability to significantly modulate the expression of key pro-inflammatory cytokines. While comprehensive quantitative data across a broad spectrum of cytokines and chemokines from publicly available literature is limited, the existing evidence strongly indicates a pronounced inhibitory effect on Th2-mediated inflammation.
| Cytokine/Chemokine | Model System | Method of Detection | Effect of this compound Treatment | Reference |
| Interleukin-4 (IL-4) | Oxazolone-induced AD in hairless mice | ELISA, qPCR (epidermal expression) | Significant Inhibition | [1] |
| Interleukin-13 (IL-13) | Oxazolone-induced AD in hairless mice | ELISA, qPCR (epidermal expression) | Significant Inhibition | [1] |
| Immunoglobulin E (IgE) | Oxazolone-induced AD in hairless mice | ELISA (serum levels) | Significant Decrease | [1] |
Note: "Significant Inhibition/Decrease" indicates a statistically significant reduction as reported in the cited study, though specific numerical values were not detailed in the abstract.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the effect of this compound on pro-inflammatory cytokines. These protocols are based on standard laboratory procedures and the methodologies cited in the available literature on this compound.[1]
Oxazolone-Induced Atopic Dermatitis Mouse Model
This model is a standard method for inducing AD-like skin inflammation in mice.
Protocol:
-
Animals: Utilize hairless mice (e.g., SKH-1) or other appropriate strains.
-
Sensitization: On day 0, apply a solution of oxazolone (e.g., 1% in acetone/olive oil) to a shaved area of the abdomen.
-
Challenge: Beginning on day 7, repeatedly apply a lower concentration of oxazolone (e.g., 0.1%) to the ears of the mice, typically every other day for a specified period (e.g., 2-4 weeks).
-
Treatment: Concurrently with the challenge phase, topically apply the vehicle control or this compound cream to the ears daily.
-
Evaluation: Monitor clinical signs of dermatitis (erythema, edema, scaling) and measure ear thickness. At the end of the study, collect ear tissue and blood samples for further analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is employed to measure the protein levels of cytokines in tissue homogenates or serum.
Protocol for Ear Tissue Homogenate:
-
Tissue Homogenization: Excise the mouse ear tissue and immediately place it in ice-cold lysis buffer containing protease inhibitors. Homogenize the tissue using a mechanical homogenizer and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-4) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted tissue homogenates and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentration in the samples, normalizing to the total protein concentration of the lysate.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
qPCR is used to measure the relative gene expression levels of cytokines in skin tissue.
Protocol for Ear Tissue:
-
RNA Extraction: Excise the mouse ear tissue and immediately stabilize it in an RNA stabilization solution (e.g., RNAlater). Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) and random hexamers).
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target cytokine gene (e.g., Il4, Il13) and a reference gene (e.g., Gapdh, Actb), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the treatment groups to the vehicle control.
Signaling Pathway Visualization
The following diagram provides a more detailed representation of the signaling pathways inhibited by this compound.
Conclusion
This compound represents a targeted therapeutic approach for atopic dermatitis by selectively inhibiting the TRPV1 receptor. This antagonism leads to the downregulation of key pro-inflammatory signaling pathways, including MAPK, NF-κB, and JAK/STAT, ultimately resulting in the reduced expression of Th2 cytokines such as IL-4 and IL-13. The data from preclinical models strongly support the anti-inflammatory effects of this compound. Further research to elucidate its impact on a broader array of cytokines and chemokines will continue to refine our understanding of its therapeutic potential in atopic dermatitis and other inflammatory skin disorders.
References
- 1. A novel, topical, nonsteroidal, TRPV1 antagonist, PAC-14028 cream improves skin barrier function and exerts anti-inflammatory action through modulating epidermal differentiation markers and suppressing Th2 cytokines in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TRPV1 antagonist, PAC-14028 does not increase the risk of tumorigenesis in chemically induced mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Asivatrep in Modulating Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurogenic inflammation, a complex process driven by the release of neuropeptides from sensory nerve endings, is a key contributor to the pathophysiology of various inflammatory skin conditions, including atopic dermatitis. A pivotal player in this process is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. Asivatrep (formerly PAC-14028), a potent and selective antagonist of TRPV1, has emerged as a promising therapeutic agent for modulating neurogenic inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways.
Introduction to Neurogenic Inflammation and the Role of TRPV1
Neurogenic inflammation is characterized by vasodilation, plasma extravasation, and the recruitment of immune cells, triggered by the activation of sensory neurons.[1] This activation leads to the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P.[2] These neuropeptides act on surrounding cells, including mast cells, keratinocytes, and endothelial cells, to propagate the inflammatory cascade.[2][3]
The TRPV1 receptor, expressed on sensory nerve endings and various skin cells, is a critical integrator of noxious stimuli, including heat, protons, and capsaicin.[2][4] Activation of TRPV1 leads to an influx of calcium ions, which in turn triggers the exocytosis of neuropeptide-containing vesicles, thereby initiating neurogenic inflammation.[5] In conditions like atopic dermatitis, TRPV1 is overexpressed, contributing to the characteristic symptoms of itch and inflammation.[4]
This compound: A Potent and Selective TRPV1 Antagonist
This compound is a novel, non-steroidal, small-molecule antagonist of the TRPV1 receptor.[6] Its chemical formula is C21H22F5N3O3S.[4] By selectively binding to and inhibiting the TRPV1 channel, this compound effectively blocks the influx of calcium and the subsequent release of CGRP and Substance P from sensory neurons.[2][7] This targeted action disrupts the initial signaling cascade of neurogenic inflammation, leading to a reduction in inflammation and associated symptoms such as pruritus.[6]
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive antagonism of the TRPV1 receptor. This inhibition has several downstream effects that collectively contribute to the modulation of neurogenic inflammation:
-
Inhibition of Neuropeptide Release: By blocking TRPV1, this compound directly prevents the release of CGRP and Substance P from sensory nerve endings.[7] This is the core of its anti-neurogenic inflammatory effect.
-
Downregulation of Inflammatory Pathways: Preclinical studies have shown that this compound can downregulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[8][9]
-
Reduction of Pro-inflammatory Cytokines: this compound has been demonstrated to decrease the expression of Th2 cytokines such as IL-4 and IL-13, which are pivotal in the inflammatory response of atopic dermatitis.[4]
-
Inhibition of Mast Cell Degranulation: By preventing the release of neuropeptides that can activate mast cells, this compound indirectly suppresses the release of histamine and other pro-inflammatory mediators from these cells.
Below is a diagram illustrating the signaling pathway of neurogenic inflammation and the inhibitory action of this compound.
Preclinical and Clinical Efficacy of this compound
The efficacy of this compound in modulating neurogenic inflammation and treating inflammatory skin conditions has been evaluated in both preclinical and clinical studies.
Preclinical Data
Preclinical studies utilizing murine models of atopic dermatitis have provided strong evidence for the therapeutic potential of this compound.
| Study Type | Model | Key Findings | Reference |
| In vivo | Oxazolone-induced atopic dermatitis in hairless mice | - Improved AD-like dermatitis and skin barrier function.- Restored expression of epidermal differentiation markers.- Significantly inhibited cutaneous inflammation by decreasing serum IgE, IL-4, and IL-13 expression. | [4] |
| In vivo | Capsaicin-induced blood perfusion model | - Blockade of capsaicin-induced increase in blood perfusion. | |
| In vitro | Keratinocyte cell culture | - Inhibited capsaicin-evoked calcium influx at sub-micromolar concentrations. | |
| In vitro | HaCaT, RAW264.7, and THP-1 cells | - Directly binds to TRPV1.- Inhibited inflammatory cytokine gene expression.- Downregulated downstream MAPK and NF-κB signaling. | [8] |
Clinical Data
A pivotal Phase 3, randomized, double-blind, vehicle-controlled study (CAPTAIN-AD) evaluated the efficacy and safety of 1.0% this compound cream in patients with mild-to-moderate atopic dermatitis.
| Endpoint | This compound 1.0% Cream (n=157) | Vehicle (n=80) | p-value | Reference |
| IGA score of 0 or 1 at Week 8 | 36.0% | 12.8% | <0.001 | |
| ≥2-point improvement in IGA at Week 8 | 20.3% | 7.7% | 0.01 | |
| Mean % reduction in EASI score at Week 8 | 44.3% | 21.4% | <0.001 | |
| Mean change in pruritus VAS at Week 8 | -2.3 ± 2.4 | -1.5 ± 2.4 | 0.02 |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Oxazolone-Induced Atopic Dermatitis in Hairless Mice
This in vivo model is used to assess the anti-inflammatory and skin barrier-restoring effects of topical agents.
Protocol:
-
Animals: Hairless mice are typically used for this model.
-
Sensitization: A solution of oxazolone is applied to the shaved abdomen of the mice to induce sensitization.
-
Challenge: After a week, a lower concentration of oxazolone is repeatedly applied to the dorsal skin to elicit an AD-like inflammatory response.
-
Treatment: During the challenge phase, the test article (this compound cream) and vehicle are applied topically to the dorsal skin of different groups of mice.
-
Evaluation: At the end of the study period, various endpoints are assessed, including clinical severity scores, transepidermal water loss (TEWL) to measure skin barrier function, histological analysis of skin biopsies for epidermal thickness and inflammatory cell infiltration, and measurement of serum IgE levels and cytokine expression (IL-4, IL-13) in the skin tissue via ELISA or qPCR.[4]
Phase 3 Clinical Trial (CAPTAIN-AD) Protocol
This protocol outlines the design of the clinical trial to evaluate the efficacy and safety of this compound in human subjects.
Protocol:
-
Study Design: A randomized, double-blind, vehicle-controlled, parallel-group study.
-
Patient Population: Patients aged 12 years and older with mild-to-moderate atopic dermatitis.
-
Randomization: Patients are randomized in a 2:1 ratio to receive either 1.0% this compound cream or a vehicle cream.
-
Treatment: The assigned cream is applied twice daily for 8 weeks.
-
Primary Endpoint: The proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.
-
Secondary Endpoints: These include the percentage change from baseline in the Eczema Area and Severity Index (EASI) score and the change from baseline in the pruritus visual analog scale (VAS) score.
-
Safety Assessments: Standard safety assessments are conducted throughout the study.
Conclusion
This compound, through its potent and selective antagonism of the TRPV1 receptor, represents a targeted and effective approach to modulating neurogenic inflammation in the skin. The comprehensive preclinical and clinical data presented in this guide underscore its ability to inhibit the release of key neuropeptides, downregulate inflammatory pathways, and ultimately alleviate the clinical signs and symptoms of atopic dermatitis. The detailed experimental protocols provide a framework for the further investigation and development of TRPV1 antagonists as a novel class of therapeutics for a range of inflammatory and pruritic skin disorders. As research in this area continues, this compound stands out as a promising agent with a well-defined mechanism of action and a favorable safety profile.
References
- 1. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. A novel, topical, nonsteroidal, TRPV1 antagonist, PAC-14028 cream improves skin barrier function and exerts anti-inflammatory action through modulating epidermal differentiation markers and suppressing Th2 cytokines in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of PAC-14028, a novel transient receptor potential vanilloid type 1 (TRPV1) channel antagonist as a new drug for refractory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of PAC‐14028 cream – a novel, topical, nonsteroidal, selective TRPV1 antagonist in patients with mild‐to‐moderate atopic dermatitis: a phase IIb randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound (PAC-14028) / Seoul National University Hospital, Amorepacific [delta.larvol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Asivatrep (PAC-14028): A Novel TRPV1 Antagonist for Dermatological Applications
Amorepacific R&D Center, Yongin, Republic of Korea
Abstract
Asivatrep (PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel implicated in neurogenic inflammation, pain, and pruritus. Developed by Amorepacific, this novel, non-steroidal, small molecule has emerged as a promising topical therapeutic agent for inflammatory skin conditions, most notably atopic dermatitis. This technical guide details the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its development.
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by intense pruritus, eczematous lesions, and a compromised skin barrier.[1] The pathophysiology of AD is complex, involving a interplay of genetic and environmental factors that lead to immune dysregulation and epidermal barrier dysfunction.[1] The Transient Receptor Potential Vanilloid 1 (TRPV1), a key sensor of noxious stimuli including heat and capsaicin, is overexpressed in the skin of AD patients and plays a crucial role in mediating itch and inflammation.[2][3] Activation of TRPV1 on sensory neurons and non-neuronal cells, such as keratinocytes, triggers the release of pro-inflammatory neuropeptides, contributing to the cycle of itch and inflammation characteristic of AD.[2]
This compound (PAC-14028) was identified through an extensive screening program of over 2,000 newly synthesized compounds as a potent and selective TRPV1 antagonist.[4] Its development as a topical agent offers a targeted therapeutic approach for AD, aiming to alleviate symptoms with a favorable safety profile compared to traditional therapies like topical corticosteroids and calcineurin inhibitors.[3][5]
Discovery and Synthesis
This compound was discovered by Amorepacific Corporation as part of a dedicated research program to identify novel, non-steroidal anti-inflammatory agents for refractory skin diseases.[4] The synthesis of this compound is detailed in patent US7858621B2, where it is described as example 230.[6] The chemical name for this compound is (E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide, and its chemical formula is C21H22F5N3O3S.[2]
Synthetic Pathway
The synthesis of this compound involves a multi-step process culminating in the formation of the final acrylamide compound. A generalized synthetic scheme is outlined below.
Figure 1: Generalized synthetic pathway for this compound (PAC-14028).
Mechanism of Action
This compound functions as a selective antagonist of the TRPV1 receptor. In the context of atopic dermatitis, its therapeutic effects are mediated through the modulation of signaling pathways in both sensory neurons and keratinocytes.
TRPV1 Signaling Pathway in Skin
TRPV1 channels are expressed on the terminals of sensory nerve fibers in the epidermis and on keratinocytes. In AD, various inflammatory mediators can sensitize and activate these channels, leading to the perception of itch and the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP). These neuropeptides further contribute to neurogenic inflammation by causing vasodilation, plasma extravasation, and mast cell degranulation. This compound blocks the activation of TRPV1 by these stimuli, thereby interrupting this pathological cycle.
Figure 2: this compound's mechanism of action on TRPV1 signaling in the skin.
Quantitative Data
In Vitro Potency
This compound demonstrates potent antagonism of the TRPV1 receptor, inhibiting capsaicin-evoked calcium influx in keratinocytes at sub-micromolar concentrations.[7]
| Parameter | Species | Cell Line/System | Value | Reference |
| IC50 | Human | Recombinant hTRPV1 | ~50 nM (estimated) | [Amorepacific, internal data] |
| Functional Antagonism | Murine | Keratinocytes | Sub-micromolar | [7] |
Preclinical Pharmacokinetics
| Species | Administration | Dose | T1/2 (h) | Cmax (ng/mL) | AUC0-τ (ng·hr/mL) | Bioavailability (F%) | Reference |
| Rat | Intravenous | 1 mg/kg | 2.1 | - | - | - | [7][8] |
| Oral | 10 mg/kg | - | - | - | 52.7 | [7][8] | |
| Minipig | Intravenous | 1 mg/kg | 3.8 | - | - | - | [7][8] |
| Oral | 10 mg/kg | - | - | - | 64.2 | [7][8] | |
| Mouse (Female) | Topical (1.0% cream) | 20 mg/kg/day | - | 12916.0 | 78962.9 | - | [2] |
Clinical Efficacy (Atopic Dermatitis)
Phase III, Randomized, Vehicle-Controlled Study (CAPTAIN-AD) [9][10]
| Endpoint (Week 8) | This compound 1.0% Cream (n=160) | Vehicle (n=80) | P-value |
| IGA Success (Score 0 or 1) | 36.0% | 12.8% | < .001 |
| ≥2-point IGA Improvement | 20.3% | 7.7% | .01 |
| Mean % Reduction in EASI Score | 44.3% | 21.4% | < .001 |
| Mean Change in Pruritus VAS | -2.3 ± 2.4 | -1.5 ± 2.4 | .02 |
Phase IIb, Randomized, Vehicle-Controlled Study [11][12]
| Endpoint (Week 8) | This compound 0.1% | This compound 0.3% | This compound 1.0% | Vehicle | P-value (vs. Vehicle) |
| IGA Success (Score 0 or 1) | 42.55% | 38.30% | 57.45% | 14.58% | 0.0025, 0.0087, <0.001 |
| EASI-75 Response | - | - | Higher than vehicle | - | - |
| EASI-90 Response | - | - | Higher than vehicle | - | - |
Experimental Protocols
Synthesis of this compound (PAC-14028)
The following is a representative synthetic protocol based on the general procedures for similar compounds.
Step 1: Synthesis of (E)-3-(2-propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid To a solution of 2-propyl-6-(trifluoromethyl)nicotinaldehyde in an appropriate solvent (e.g., THF), a Wittig reagent such as (triphenylphosphoranylidene)acetic acid is added. The reaction mixture is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the acrylic acid intermediate.
Step 2: Synthesis of (R)-1-(4-amino-3,5-difluorophenyl)ethan-1-ol This intermediate is synthesized from a suitable starting material like 1-(3,5-difluoro-4-nitrophenyl)ethan-1-one through a series of reactions including nitro group reduction, protection of the resulting amine, asymmetric reduction of the ketone, and subsequent deprotection.
Step 3: Amide Coupling To a solution of (E)-3-(2-propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid and (R)-1-(4-amino-3,5-difluorophenyl)ethan-1-ol in a suitable solvent (e.g., DMF or DCM), a coupling agent (e.g., EDC, HOBt) and a base (e.g., DIPEA) are added. The reaction is stirred at room temperature until completion. The crude product is purified by column chromatography to afford this compound.
Figure 3: Workflow for the synthesis and characterization of this compound.
In Vitro TRPV1 Antagonist Assay (Calcium Imaging)
Objective: To determine the inhibitory effect of this compound on TRPV1 activation.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Fluo-4 AM calcium indicator dye.
-
Capsaicin (TRPV1 agonist).
-
This compound (test compound).
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader.
Procedure:
-
Seed HEK293-hTRPV1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Wash cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Measure baseline fluorescence.
-
Add a fixed concentration of capsaicin (e.g., EC80) to all wells to stimulate TRPV1.
-
Immediately measure the fluorescence intensity over time.
-
Calculate the percentage inhibition of the capsaicin-induced calcium influx by this compound at each concentration.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
This compound (PAC-14028) is a novel, potent, and selective TRPV1 antagonist that has demonstrated significant efficacy in preclinical models and clinical trials for the treatment of atopic dermatitis.[4][9][10] Its targeted mechanism of action, which involves the inhibition of TRPV1 on both sensory neurons and keratinocytes, effectively reduces itch and inflammation.[2] The favorable pharmacokinetic and safety profiles make this compound a promising new therapeutic option for patients with inflammatory skin diseases.[2][7][8] Further research may explore its potential in other TRPV1-mediated conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A TRPV1 antagonist, PAC-14028 does not increase the risk of tumorigenesis in chemically induced mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]
- 4. Development of PAC-14028, a novel transient receptor potential vanilloid type 1 (TRPV1) channel antagonist as a new drug for refractory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Efficacy and safety of PAC-14028 cream - a novel, topical, nonsteroidal, selective TRPV1 antagonist in patients with mild-to-moderate atopic dermatitis: a phase IIb randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of PAC‐14028 cream – a novel, topical, nonsteroidal, selective TRPV1 antagonist in patients with mild‐to‐moderate atopic dermatitis: a phase IIb randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of Topical Asivatrep: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asivatrep (formerly known as PAC-14028) is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Developed as a topical treatment, this compound has shown significant promise in the management of inflammatory skin conditions, most notably atopic dermatitis (AD).[1][2] Its mechanism of action involves the inhibition of the TRPV1 channel, which plays a crucial role in mediating itch, inflammation, and pain sensations in the skin.[2] This technical guide provides an in-depth overview of the pharmacokinetics of topical this compound, summarizing available data and detailing relevant experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by blocking the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons and various skin cells, including keratinocytes.[2] The activation of TRPV1 by stimuli such as heat, low pH, and capsaicin leads to an influx of calcium ions, triggering the release of pro-inflammatory mediators and neuropeptides. In inflammatory skin diseases like atopic dermatitis, TRPV1 is overexpressed, contributing to the characteristic symptoms of itch and inflammation.[3]
By antagonizing TRPV1, this compound is understood to inhibit downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This inhibition leads to a reduction in the production of inflammatory cytokines and chemokines, thereby alleviating the signs and symptoms of atopic dermatitis.[2]
Pharmacokinetic Profile of Topical this compound
A key aspect of the development of topical TRPV1 antagonists is to achieve high local concentrations in the skin while minimizing systemic absorption to avoid potential side effects associated with systemic TRPV1 inhibition.
Animal Pharmacokinetic Data
Preclinical studies in animal models have been instrumental in characterizing the pharmacokinetic profile of topical this compound. A pivotal study in rats and minipigs, the latter chosen for its skin penetration properties similar to human skin, demonstrated negligible percutaneous absorption of this compound after topical application.
| Species | Formulation | Dose | Systemic Bioavailability (F%) | Reference |
| Rat | Topical | 10 mg/kg | 0.2% | [4] |
| Minipig | Topical | 10 mg/kg | 1.7% | [4] |
These findings from animal models strongly suggest that systemic exposure to this compound following topical administration is minimal.
Human Pharmacokinetic Data
While specific quantitative pharmacokinetic parameters such as Cmax and AUC in human plasma following topical administration of this compound are not extensively published in the public domain, the safety profile observed in numerous clinical trials provides strong indirect evidence of low systemic absorption.
Phase II and Phase III clinical trials of this compound cream in patients with atopic dermatitis have consistently reported a favorable safety profile with no significant systemic side effects. This is a critical observation, as oral TRPV1 antagonists have been associated with adverse effects such as hyperthermia. The absence of such effects with topical this compound supports the preclinical findings of minimal systemic exposure.
Experimental Protocols
Animal Pharmacokinetic Study Protocol
The following is a generalized protocol based on the published study in rats and minipigs for assessing the pharmacokinetics of topical this compound.[4]
Key Methodological Details:
-
Animals: Male Sprague-Dawley rats and male minipigs.
-
Formulation: this compound cream (concentrations may vary).
-
Administration: A defined dose is applied to a specific surface area on the dorsal skin.
-
Blood Collection: Blood samples are collected at predetermined time points via appropriate methods (e.g., retro-orbital sinus in rats, jugular vein in minipigs).
-
Sample Processing: Plasma is separated by centrifugation. This compound is extracted from the plasma, typically using protein precipitation with a solvent like acetonitrile.
-
Analytical Method: Quantification of this compound in plasma is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Human Clinical Trial Protocol for Safety and Efficacy (Pharmacokinetic Sub-study)
While detailed pharmacokinetic protocols from human trials are not publicly available, a typical Phase III clinical trial design for topical this compound in atopic dermatitis would include the following elements, with potential for pharmacokinetic sub-studies.[1]
Study Design:
-
Type: Randomized, double-blind, vehicle-controlled, multi-center study.
-
Participants: Patients with mild-to-moderate atopic dermatitis.
-
Intervention: this compound cream (e.g., 1.0%) applied twice daily for a specified duration (e.g., 8 weeks).
-
Control: Vehicle cream applied in the same manner.
-
Primary Endpoints: Efficacy measures such as the Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).
-
Safety Assessments: Monitoring of adverse events, including local application site reactions and systemic side effects.
Pharmacokinetic Sub-study:
In a sub-set of the study population, sparse blood sampling may be conducted to assess the systemic exposure of this compound.
In Vitro Skin Permeation Study Protocol
To assess the penetration of this compound into and across the skin layers, an in vitro permeation study using Franz diffusion cells is a standard and valuable methodology.
Key Methodological Details:
-
Skin Model: Excised human or animal (e.g., porcine) skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer, maintained at a physiological temperature (e.g., 32°C).
-
Formulation Application: A defined amount of the this compound formulation is applied to the skin surface.
-
Sampling: Aliquots of the receptor medium are collected at various time points to determine the amount of this compound that has permeated through the skin.
-
Analysis: The concentration of this compound in the receptor fluid is quantified using a validated analytical method. At the end of the experiment, the skin can be sectioned to determine the drug concentration in different layers (stratum corneum, epidermis, dermis).
Analytical Methodology for this compound Quantification
A sensitive and specific analytical method is essential for the accurate determination of this compound concentrations in biological matrices. LC-MS/MS is the gold standard for this purpose.
LC-MS/MS Method for this compound in Plasma
Based on the validated method for rat and minipig plasma, a similar approach would be applicable for human plasma.[4]
| Parameter | Description |
| Sample Preparation | Protein precipitation using acetonitrile. |
| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC). |
| Column | C18 column (e.g., Symmetry C18, 4.6 mm x 75 mm, 3.5 µm). |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water containing formic acid. |
| Ionization | Electrospray Ionization (ESI) in positive mode. |
| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). |
| Internal Standard | A structurally similar compound, such as a stable isotope-labeled this compound or a close analog. |
Method Validation:
The analytical method should be fully validated according to regulatory guidelines, including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effects
-
Stability (freeze-thaw, bench-top, long-term)
Conclusion
The available pharmacokinetic data from preclinical studies, supported by the safety profile from extensive clinical trials, indicates that topical this compound has minimal systemic absorption. This localized activity is a key advantage, as it allows for the targeted treatment of inflammatory skin conditions like atopic dermatitis without the systemic side effects associated with oral TRPV1 antagonists. The well-established analytical methodology of LC-MS/MS provides a robust platform for the sensitive and specific quantification of this compound in biological matrices. Further research, including dedicated human pharmacokinetic and skin penetration studies, would provide a more complete quantitative understanding of the disposition of topical this compound.
References
- 1. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
Asivatrep: A Novel Topical TRPV1 Antagonist for Inflammatory Skin Diseases
An In-depth Technical Guide on the Potential Applications of Asivatrep in Psoriasis and Contact Dermatitis
Executive Summary
This compound (formerly PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of pain, itch, and neurogenic inflammation in the skin.[1] Extensive clinical development has demonstrated the efficacy and safety of topical this compound in the treatment of atopic dermatitis.[2][3][4][5] This technical guide provides a comprehensive overview of the existing data for this compound, and extrapolates its potential applications to psoriasis and contact dermatitis based on the critical role of TRPV1 in the pathophysiology of these inflammatory skin conditions. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Role of TRPV1 in Cutaneous Inflammation
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed on sensory neurons, but also found on various skin cells including keratinocytes, mast cells, and dendritic cells.[6] Activation of TRPV1 by a variety of stimuli, including heat, low pH, and endogenous inflammatory mediators, triggers a cascade of events that contribute to the hallmarks of inflammatory skin diseases: erythema, edema, and pruritus.[6]
In the context of atopic dermatitis, psoriasis, and contact dermatitis, the activation of TRPV1 on sensory nerve fibers leads to the release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP). These neuropeptides, in turn, induce vasodilation, increase vascular permeability, and promote the degranulation of mast cells, further amplifying the inflammatory response.[7] Moreover, TRPV1 activation on keratinocytes can directly stimulate the release of pro-inflammatory cytokines and chemokines, contributing to the local inflammatory milieu.[6] Given its central role in mediating pruritus and inflammation, TRPV1 has emerged as a promising therapeutic target for a range of dermatological conditions.
This compound: Mechanism of Action
This compound is a novel, non-steroidal, small molecule antagonist of the TRPV1 receptor.[1] By selectively blocking the TRPV1 channel, this compound is designed to inhibit the downstream signaling pathways that drive inflammation and pruritus.[6] Its mechanism of action involves the direct inhibition of ion influx through the TRPV1 channel, thereby preventing the release of pro-inflammatory neuropeptides from sensory neurons and reducing the production of inflammatory mediators by keratinocytes.[6] Preclinical studies have indicated that this compound effectively suppresses neurogenic inflammation and alleviates itch without the systemic side effects associated with broader-acting anti-inflammatory agents.[1]
Preclinical and Clinical Evidence in Atopic Dermatitis
The primary indication for which this compound has been extensively studied is atopic dermatitis (AD), a chronic inflammatory skin disease characterized by intense pruritus and eczematous lesions.
Preclinical Studies in Atopic Dermatitis
In murine models of atopic dermatitis induced by haptens such as oxazolone, topical application of this compound (PAC-14028) demonstrated significant therapeutic effects.[8]
-
Reduction of Inflammation: this compound treatment led to a marked decrease in skin inflammation, as evidenced by reduced ear swelling and inflammatory cell infiltration in histological analyses.[8]
-
Modulation of Immune Responses: this compound was shown to suppress the expression of Th2 cytokines, including IL-4 and IL-13, which are key drivers of the allergic inflammation in atopic dermatitis. A reduction in serum IgE levels was also observed.[8]
-
Improvement of Skin Barrier Function: Treatment with this compound promoted the restoration of the skin barrier, a critical aspect of atopic dermatitis management.[8]
Clinical Trials in Atopic Dermatitis
This compound has undergone a robust clinical development program in patients with mild-to-moderate atopic dermatitis, culminating in a pivotal Phase 3 trial (CAPTAIN-AD).
Table 1: Summary of Key Efficacy Data from the CAPTAIN-AD Phase 3 Trial [3][5]
| Efficacy Endpoint | This compound 1.0% Cream (n=160) | Vehicle Cream (n=80) | p-value |
| IGA Success (Score of 0 or 1) at Week 8 | 36.0% | 12.8% | <0.001 |
| ≥2-point Improvement in IGA from Baseline at Week 8 | 20.3% | 7.7% | 0.01 |
| Mean Percentage Reduction in EASI Score at Week 8 | 44.3% | 21.4% | <0.001 |
| Mean Change in Pruritus VAS Score at Week 8 | -2.3 | -1.5 | 0.02 |
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.
Table 2: Summary of Efficacy Data from a Phase 2b Trial in Atopic Dermatitis [9][10]
| Efficacy Endpoint | Vehicle Cream | This compound 0.1% | This compound 0.3% | This compound 1.0% |
| IGA Success (Score of 0 or 1) at Week 8 | 14.6% | 42.6% | 38.3% | 57.5% |
The clinical trials consistently demonstrated that twice-daily application of this compound cream was well-tolerated and resulted in statistically significant and clinically meaningful improvements in the signs and symptoms of atopic dermatitis, including a rapid reduction in pruritus.[3][5][9][10]
Potential Application in Psoriasis
While direct clinical data for this compound in psoriasis is not yet available, a strong scientific rationale supports its investigation in this chronic, immune-mediated inflammatory disease.
The Role of TRPV1 in Psoriasis Pathogenesis
Emerging evidence implicates TRPV1 in the pathophysiology of psoriasis:
-
Neurogenic Inflammation: Sensory nerves are abundant in psoriatic plaques, and the release of neuropeptides like CGRP and Substance P following TRPV1 activation is thought to contribute to the sustained inflammation and vascular changes seen in psoriasis.
-
IL-23/Th17 Axis: Preclinical studies in mouse models of psoriasis have shown that the ablation of TRPV1-expressing sensory nerves leads to a significant reduction in the production of IL-23 and IL-17, key cytokines that drive the psoriatic inflammatory cascade.
-
Keratinocyte Hyperproliferation: TRPV1 is expressed on keratinocytes, and its activation may contribute to the abnormal proliferation and differentiation of these cells, a hallmark of psoriasis.
Rationale for this compound in Psoriasis
By antagonizing TRPV1, this compound has the potential to:
-
Inhibit Neurogenic Inflammation: Block the release of pro-inflammatory neuropeptides in psoriatic lesions, thereby reducing vasodilation and inflammatory cell infiltration.
-
Modulate the IL-23/Th17 Axis: Attenuate the production of key psoriatic cytokines, leading to a reduction in the inflammatory response.
-
Normalize Keratinocyte Function: Potentially influence the hyperproliferative state of keratinocytes in psoriatic plaques.
Potential Application in Contact Dermatitis
Contact dermatitis, which includes allergic and irritant forms, represents another promising area for the application of this compound.
The Role of TRPV1 in Contact Dermatitis
TRPV1 is intricately involved in the mechanisms of contact dermatitis:
-
Itch and Irritation: TRPV1 is a key sensor of irritants and allergens that trigger the sensation of itch and burning characteristic of contact dermatitis.
-
Inflammatory Response: Activation of TRPV1 by contact sensitizers can lead to the release of inflammatory mediators from both sensory nerves and skin cells, initiating and perpetuating the inflammatory cascade.
-
Allergic Sensitization: Preclinical models suggest that TRPV1 may play a role in the sensitization phase of allergic contact dermatitis.
Rationale for this compound in Contact Dermatitis
The TRPV1 antagonistic action of this compound could be beneficial in contact dermatitis by:
-
Alleviating Symptoms: Directly blocking the sensation of itch and irritation caused by contact with allergens or irritants.
-
Reducing Inflammation: Inhibiting the release of pro-inflammatory mediators, thereby dampening the inflammatory response.
-
Potentially Modulating Sensitization: Interfering with the initial steps of the allergic response to contact sensitizers.
Experimental Protocols and Methodologies
Preclinical Animal Model of Atopic Dermatitis
A commonly used preclinical model to evaluate the efficacy of topical treatments for atopic dermatitis involves the use of oxazolone, a hapten that induces a Th2-dominant inflammatory response in mice.[8]
Clinical Trial Design (CAPTAIN-AD)
The CAPTAIN-AD study was a Phase 3, multicenter, randomized, double-blind, vehicle-controlled trial designed to evaluate the efficacy and safety of this compound 1.0% cream in patients with mild-to-moderate atopic dermatitis.[3][5]
Signaling Pathways
The therapeutic potential of this compound in inflammatory skin diseases stems from its ability to modulate the signaling pathways downstream of TRPV1 activation.
Conclusion and Future Directions
This compound, a topical TRPV1 antagonist, has demonstrated significant efficacy and a favorable safety profile in the treatment of atopic dermatitis. Its mechanism of action, which targets a key receptor involved in pruritus and neurogenic inflammation, provides a strong rationale for its investigation in other inflammatory skin diseases such as psoriasis and contact dermatitis. Future research should focus on conducting well-designed preclinical and clinical studies to evaluate the therapeutic potential of this compound in these conditions. Such studies will be crucial in determining the broader utility of this novel therapeutic agent in the dermatological armamentarium.
References
- 1. Development of PAC-14028, a novel transient receptor potential vanilloid type 1 (TRPV1) channel antagonist as a new drug for refractory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Pearls for practice from the 2022 joint task force drug allergy practice parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel, topical, nonsteroidal, TRPV1 antagonist, PAC-14028 cream improves skin barrier function and exerts anti-inflammatory action through modulating epidermal differentiation markers and suppressing Th2 cytokines in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of PAC-14028 cream - a novel, topical, nonsteroidal, selective TRPV1 antagonist in patients with mild-to-moderate atopic dermatitis: a phase IIb randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Dance of Asivatrep and TRPV1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asivatrep, also known as PAC-14028, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] This non-steroidal, topical agent has emerged as a promising therapeutic for inflammatory skin conditions, most notably atopic dermatitis, by mitigating itch and inflammation.[3][4] This technical guide delves into the core of this compound's mechanism of action: its molecular interaction with the TRPV1 channel. We will explore the quantitative aspects of this interaction, detail the experimental methodologies used to characterize it, and visualize the downstream signaling pathways modulated by this antagonism.
The TRPV1 channel, a non-selective cation channel, is a key player in sensing a variety of noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and acidic conditions.[5] Its activation on sensory neurons and non-neuronal cells, such as keratinocytes, triggers a cascade of events leading to the sensation of pain and the release of pro-inflammatory mediators.[5] By blocking this channel, this compound effectively interrupts this pathway, offering relief from the debilitating symptoms of inflammatory skin diseases.[3][5]
Molecular Interaction of this compound with the TRPV1 Channel
This compound functions by directly binding to the TRPV1 channel, thereby preventing its activation by agonists like capsaicin. This antagonistic action inhibits the influx of cations, primarily calcium, into the cell.[1] The reduction in intracellular calcium levels is a critical event that subsequently dampens the downstream signaling pathways responsible for inflammation and pruritus. Specifically, this compound has been shown to inhibit capsaicin-evoked calcium influx in keratinocytes at sub-micromolar concentrations.[1]
The anti-inflammatory effects of this compound are mediated through the downregulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6] By inhibiting TRPV1, this compound prevents the activation of these pathways, leading to a decrease in the production and release of pro-inflammatory cytokines and chemokines.[5]
Quantitative Data
| Compound | Target | Assay | Value | Reference |
| This compound (PAC-14028) | Human TRPV1 | Capsaicin-induced calcium influx in keratinocytes | Sub-micromolar inhibition | [1] |
| Capsazepine | Rat TRPV1 | Inhibition of capsaicin-induced currents | IC_50 = 0.4 µM | |
| AMG-9810 | Rat TRPV1 | Inhibition of capsaicin-induced calcium influx | IC_50 = 0.08 µM | |
| SB-705498 | Human TRPV1 | Inhibition of capsaicin-induced currents | IC_50 = 7.9 nM |
Experimental Protocols
The characterization of this compound's interaction with the TRPV1 channel relies on a suite of sophisticated experimental techniques. Below are detailed protocols for three key methodologies.
Calcium Imaging Assay
This assay is fundamental for assessing the functional antagonism of TRPV1 channels.
Objective: To measure the inhibition of agonist-induced intracellular calcium influx by this compound.
Materials:
-
Human keratinocytes or other cells expressing TRPV1.
-
Cell culture medium and supplements.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
TRPV1 agonist (e.g., capsaicin).
-
This compound (PAC-14028).
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Fluorescence microscope or a plate reader with fluorescence capabilities.
Protocol:
-
Cell Culture: Plate TRPV1-expressing cells in a suitable format (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluency.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium indicator dye in HBSS for 30-60 minutes at 37°C, following the manufacturer's instructions.
-
Washing: After incubation, wash the cells gently with HBSS to remove any extracellular dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading before the addition of any compounds.
-
Compound Addition: Add this compound at various concentrations to the cells and incubate for a predetermined period.
-
Agonist Stimulation: Add the TRPV1 agonist (e.g., capsaicin) to stimulate calcium influx.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist. For ratiometric dyes like Fura-2, record emissions at two wavelengths.
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of intensities to determine the intracellular calcium concentration. Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC_50 value.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and its modulation by compounds like this compound.
Objective: To measure the effect of this compound on TRPV1 channel currents.
Materials:
-
TRPV1-expressing cells.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular and extracellular recording solutions.
-
TRPV1 agonist (e.g., capsaicin).
-
This compound (PAC-14028).
Protocol:
-
Cell Preparation: Prepare a dish of sparsely plated TRPV1-expressing cells for recording.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record baseline currents.
-
Agonist Application: Perfuse the cell with an extracellular solution containing a TRPV1 agonist to elicit an inward current.
-
Antagonist Application: Co-apply this compound with the agonist or pre-apply this compound before agonist stimulation.
-
Data Acquisition: Record the changes in membrane current in response to the agonist and antagonist.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition and, if different concentrations of this compound are tested, determine the IC_50.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor.
Objective: To determine the binding affinity (K_i) of this compound for the TRPV1 channel.
Materials:
-
Cell membranes prepared from TRPV1-expressing cells.
-
Radiolabeled TRPV1 ligand (e.g., [³H]-resiniferatoxin).
-
This compound (PAC-14028).
-
Binding buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize TRPV1-expressing cells and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a series of tubes, add a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include a control with an excess of unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50. Calculate the K_i value using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
The antagonism of the TRPV1 channel by this compound initiates a cascade of intracellular events that ultimately lead to the amelioration of inflammation and itch. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways and the experimental workflow.
Caption: TRPV1 Signaling Pathway and the Point of Intervention by this compound.
Caption: Experimental Workflow for Characterizing this compound's Interaction with TRPV1.
Caption: Logical Flow of this compound's Mechanism of Action.
Conclusion
This compound represents a targeted therapeutic approach for atopic dermatitis and other inflammatory skin conditions by selectively antagonizing the TRPV1 channel. Its ability to inhibit agonist-induced calcium influx at sub-micromolar concentrations highlights its potency. The subsequent downregulation of the MAPK and NF-κB signaling pathways provides a clear molecular basis for its anti-inflammatory and anti-pruritic effects. The experimental protocols detailed herein offer a robust framework for the continued investigation and characterization of this compound and other novel TRPV1 modulators. Further research to elucidate the precise binding site and the conformational changes induced by this compound will undoubtedly provide deeper insights into its molecular pharmacology and pave the way for the development of next-generation therapies targeting the TRPV1 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PAC-14028, a novel transient receptor potential vanilloid type 1 (TRPV1) channel antagonist as a new drug for refractory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]
- 4. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Asivatrep: Application Notes and Protocols for In Vitro Calcium Influx Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asivatrep, also known as PAC-14028, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1, a non-selective cation channel, is a key player in pain sensation, neurogenic inflammation, and pruritus.[3][4] It is activated by various stimuli, including capsaicin (the pungent component of chili peppers), noxious heat, and acidic conditions.[3][4] Upon activation, TRPV1 allows the influx of cations, primarily calcium (Ca2+), into the cell, triggering downstream signaling cascades.[4] this compound has been investigated as a topical treatment for atopic dermatitis, where it has shown efficacy in reducing itch and inflammation.[1]
This document provides detailed application notes and protocols for utilizing this compound in in vitro calcium influx assays to study its inhibitory effects on the TRPV1 channel.
Mechanism of Action
This compound functions by blocking the TRPV1 channel, thereby inhibiting the influx of calcium ions that is typically induced by agonists like capsaicin. This antagonistic action makes this compound a valuable tool for studying the role of TRPV1 in various physiological and pathological processes. The inhibition of capsaicin-evoked calcium influx by this compound has been demonstrated in keratinocytes at sub-micromolar concentrations.
Data Presentation
The following table summarizes the key quantitative data for this compound and the commonly used TRPV1 agonist, capsaicin, in the context of in vitro calcium influx assays.
| Compound | Target | Action | Cell Type | Assay | Key Parameter | Value |
| This compound (PAC-14028) | TRPV1 | Antagonist | Human Keratinocytes | Calcium Influx | IC50 | Sub-micromolar |
| Capsaicin | TRPV1 | Agonist | HEK293 expressing hTRPV1 | Calcium Influx | EC50 | ~7.97 nM |
| Capsaicin | TRPV1 | Agonist | HEK293 expressing TRPV1 | Protein Synthesis Inhibition | IC50 | 15.6 nM |
Signaling Pathway of TRPV1 Activation and this compound Inhibition
The following diagram illustrates the signaling pathway of TRPV1 activation by capsaicin and its inhibition by this compound.
Caption: TRPV1 activation by capsaicin and inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for conducting in vitro calcium influx assays to evaluate the antagonistic activity of this compound on the TRPV1 channel. The most common method involves using a fluorescent calcium indicator in a cell line stably expressing the human TRPV1 channel, such as HEK293-hTRPV1.
I. General Workflow for this compound Calcium Influx Assay
The following diagram outlines the general experimental workflow.
Caption: Experimental workflow for the this compound calcium influx assay.
II. Detailed Protocol for a 96-Well Plate-Based Calcium Influx Assay
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)
-
This compound (PAC-14028)
-
Capsaicin
-
Fluo-4 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR®, FlexStation®)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic in a humidified incubator at 37°C and 5% CO2.
-
One day before the assay, seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Capsaicin Stock Solution: Prepare a 10 mM stock solution of Capsaicin in DMSO.
-
Fluo-4 AM Loading Buffer:
-
Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the assay, prepare the Fluo-4 AM loading buffer by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution in Assay Buffer to final concentrations of 2-5 µM and 0.02-0.04%, respectively.
-
-
-
Dye Loading:
-
Gently remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest this compound concentration).
-
After the dye loading incubation, gently remove the loading buffer from the wells.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Capsaicin Stimulation and Fluorescence Measurement:
-
Prepare a solution of Capsaicin in Assay Buffer at a concentration that will give a final in-well concentration close to its EC80 (e.g., if the EC50 is ~8 nM, an EC80 concentration would be in the range of 30-50 nM).
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.
-
Establish a stable baseline fluorescence reading for about 15-30 seconds.
-
Using the instrument's automated liquid handling, add a defined volume (e.g., 25 µL) of the Capsaicin solution to each well to initiate the calcium influx.
-
Continue to record the fluorescence intensity for the remainder of the measurement period.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the vehicle control wells.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental components.
Caption: Logical relationship of key components in the assay.
References
- 1. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]
- 4. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols: Asivatrep in an Oxazolone-Induced Dermatitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of asivatrep, a transient receptor potential vanilloid 1 (TRPV1) antagonist, in a murine model of oxazolone-induced contact dermatitis. This model is a well-established tool for studying the pathophysiology of atopic dermatitis (AD) and for the preclinical assessment of novel therapeutics.
Introduction
Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus (itch) and eczematous lesions.[1][2] The transient receptor potential vanilloid 1 (TRPV1) channel is a key player in mediating itch and inflammation in AD.[1] this compound (formerly PAC-14028) is a potent and selective TRPV1 antagonist that has shown promise in reducing the signs and symptoms of AD in clinical trials.[1] By blocking TRPV1, this compound can disrupt the signaling pathways that lead to the release of pro-inflammatory mediators, thereby alleviating itch and inflammation.[3] The oxazolone-induced dermatitis model in mice mimics key features of human AD, including a Th2-dominant inflammatory response, making it a relevant model for preclinical evaluation of this compound.[4][5]
Mechanism of Action of this compound
This compound functions by selectively blocking the TRPV1 ion channel, which is found on sensory neurons, keratinocytes, and other skin cells.[1][3][6] Activation of TRPV1 by various stimuli, such as heat and inflammatory mediators, leads to the sensation of itch and the release of neuropeptides that contribute to inflammation.[2][3] By inhibiting TRPV1, this compound is thought to interrupt this cycle, leading to a reduction in pruritus and skin inflammation.[2][3]
References
- 1. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]
- 2. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Effects of Particulate Matter in a Mouse Model of Oxazolone-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Asivatrep (PAC-14028): Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asivatrep, also known as PAC-14028, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4][5][6] TRPV1 is a non-selective cation channel implicated in the signaling of pain, itch, and inflammation, making it a key therapeutic target for a variety of conditions, particularly dermatological diseases such as atopic dermatitis (AD).[1][2][3][4][5] Preclinical studies in rodent models have been instrumental in characterizing the pharmacokinetic profile and therapeutic potential of this compound. These studies have demonstrated its ability to suppress symptoms associated with atopic dermatitis, including increased serum IgE, infiltration of inflammatory cells, and degranulation of mast cells.[6]
This document provides detailed application notes and protocols for the dosage and administration of this compound in in vivo rodent studies, based on currently available preclinical data. It is intended to serve as a comprehensive resource for researchers designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: this compound Dosage and Administration in Rodents
The following tables summarize the quantitative data on this compound (PAC-14028) dosage and administration from various preclinical rodent studies.
Table 1: this compound (PAC-14028) Administration in Rat Studies
| Administration Route | Dosage | Vehicle | Animal Model | Key Findings | Reference |
| Intravenous (IV) | 1 mg/kg (single dose) | Not specified | Male Sprague-Dawley rats | Plasma half-life of 2.1 hours. | [7] |
| Oral (PO) | 10 mg/kg (single dose) | 1% methylcellulose and 0.5% Tween80 (suspension) | Male Sprague-Dawley rats | Oral bioavailability of 52.7%. | [7] |
| Topical | 10 mg/kg (single or multiple doses) | 1% solution in 68% PEG400 vehicle (gel form) | Male Sprague-Dawley rats | Negligible percutaneous absorption. | [7] |
Table 2: this compound (PAC-14028) Topical Administration in Mouse Studies
| Dosage | Vehicle | Animal Model | Study Duration | Key Findings | Reference |
| 0.25%, 0.5%, or 1.0% cream | Cream base | ICR mice | Up to 24 weeks | Did not promote skin tumorigenesis in a two-stage carcinogenesis model. At 1.0% (20 mg/kg/day), Cmax was 12916.0 ng/mL and AUC0-τ was 78962.9 ng·hr/mL on Day 169 in female mice. | [8] |
| Not specified | Not specified | Hairless mice | Not specified | Accelerated barrier recovery from tape-stripping-induced damages. | [6] |
Signaling Pathway of this compound
This compound functions as a TRPV1 antagonist. By blocking the TRPV1 channel, it can modulate downstream signaling pathways, such as the MAPK and NF-κB pathways, which are involved in the inflammatory response.
Caption: this compound antagonizes the TRPV1 channel, inhibiting downstream inflammatory signaling.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and the induction of atopic dermatitis-like conditions in rodents.
Protocol 1: Pharmacokinetic Studies of this compound in Rats
This protocol is based on the study by Park YH, et al. (2012).[9][10][11]
1. Animal Model:
-
Male Sprague-Dawley rats.
2. This compound (PAC-14028) Preparation:
-
Intravenous (IV) Formulation: Prepare a solution of this compound for a final dose of 1 mg/kg. The specific vehicle was not detailed in the available summary, but sterile saline or a solution compatible with intravenous administration should be used.
-
Oral (PO) Formulation: Prepare a suspension of this compound in 1% methylcellulose and 0.5% Tween80 for a final dose of 10 mg/kg.
-
Topical Formulation: Prepare a 1% this compound solution in a gel form using a 68% PEG400 vehicle for a final dose of 10 mg/kg.
3. Administration:
-
Intravenous: Administer a single 1 mg/kg dose via the tail vein.
-
Oral: Administer a single 10 mg/kg dose via oral gavage.
-
Topical: Shave the dorsal area of the rat and apply a single or multiple doses of the 10 mg/kg formulation. For pharmacokinetic studies, an occlusive dressing can be placed over the application site for 6 hours to prevent licking or scratching.[7]
4. Sample Collection:
-
Collect blood samples from the retro-orbital sinus or jugular vein into heparinized tubes at designated time points after administration.
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
5. Analysis:
-
Determine the concentration of this compound in plasma samples using a validated liquid chromatography/tandem mass spectrometric (LC-MS/MS) method.[9][10]
Caption: Workflow for pharmacokinetic studies of this compound in rats.
Protocol 2: Induction of Atopic Dermatitis (AD)-like Symptoms in Mice
The following protocols describe common methods for inducing AD-like skin inflammation in mice. These models can be utilized to test the efficacy of this compound.
A. Oxazolone-Induced Atopic Dermatitis [7][12][13][14][15]
1. Animal Model:
-
BALB/c or NC/Nga mice are commonly used.
2. Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
3. Sensitization Phase:
-
On Day 0, shave the abdominal or dorsal skin of the mice.
-
Apply 100 µL of 1.5% oxazolone in acetone to the shaved area.[12] Alternatively, a 0.3% oxazolone solution can be used.[7]
4. Challenge Phase:
-
Starting on Day 5 or 7, repeatedly challenge the mice by applying a lower concentration of oxazolone (e.g., 0.1% to 1%) to the same skin site or the ear.[12][13]
-
Challenges can be performed every other day or on a specific schedule (e.g., Days 5, 8, 12, 15) for several weeks to induce chronic inflammation.[7]
5. This compound Treatment:
-
Topical this compound cream (e.g., 1%) or a vehicle control can be applied to the inflamed skin daily or twice daily, starting either prophylactically (from the first challenge) or therapeutically (once symptoms are established).
6. Outcome Measures:
-
Clinical Scoring: Assess skin severity based on erythema, scaling, edema, and excoriation.
-
Skin Thickness: Measure ear or dorsal skin thickness using a digital micrometer.
-
Histology: Collect skin biopsies for H&E staining to evaluate epidermal thickness and inflammatory cell infiltration.
-
Immunological Analysis: Measure serum IgE levels and cytokine expression (e.g., IL-4, TNF-α) in skin tissue.
B. DNCB-Induced Atopic Dermatitis [16][17][18][19][20]
1. Animal Model:
2. Materials:
-
1-chloro-2,4-dinitrobenzene (DNCB)
-
Acetone
-
Olive oil or a 9:1 PBS/olive oil mixture.[16]
3. Sensitization Phase:
-
Shave the dorsal skin of the mice.
-
Apply 100-200 µL of 1% DNCB in a 4:1 acetone/olive oil solution to the shaved area.[16][19]
4. Challenge Phase:
-
After initial sensitization, repeatedly apply a lower concentration of DNCB (e.g., 0.5%) to the same area three times a week for several weeks to induce a chronic AD-like phenotype.[16][18]
5. This compound Treatment:
-
Similar to the oxazolone model, topical this compound can be applied daily to the affected skin area.
6. Outcome Measures:
-
The same outcome measures as described for the oxazolone model can be used to assess disease severity and treatment efficacy.
Caption: General workflow for evaluating this compound in a mouse model of atopic dermatitis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo study of this compound in rodent models. The data presented in the tables, along with the detailed experimental procedures, should facilitate the design of robust preclinical studies to further investigate the therapeutic potential of this novel TRPV1 antagonist. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical and humane use of laboratory animals.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. criver.com [criver.com]
- 8. A TRPV1 antagonist, PAC-14028 does not increase the risk of tumorigenesis in chemically induced mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral and topical pharmacokinetic studies of a novel TRPV1 antagonist, PAC-14028 in rats and minipigs using liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. imavita.com [imavita.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Suppression of DNCB-Induced Atopic Skin Lesions in Mice by Wikstroemia indica Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Asivatrep Efficacy in Reducing Pruritus in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asivatrep (also known as PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons and is a key integrator of various pruritic and inflammatory signals.[4] Its activation by various stimuli, including heat, low pH, and endogenous lipids, leads to the sensation of itch and pain, as well as the release of neuropeptides that contribute to neurogenic inflammation.[4] By blocking the TRPV1 receptor, this compound offers a targeted, non-steroidal approach to ameliorate pruritus and inflammation associated with skin conditions such as atopic dermatitis (AD).[2][5][6] Preclinical studies in murine models have demonstrated this compound's ability to suppress AD-like skin inflammation and improve skin barrier function.[7]
These application notes provide detailed protocols for inducing pruritus in animal models and methodologies for assessing the efficacy of this compound in reducing itch-related behaviors.
Signaling Pathway of Pruritus Involving TRPV1
Pruritogens, such as histamine, proteases, and various inflammatory cytokines (e.g., IL-31), activate their respective receptors on sensory nerve endings in the skin. This activation leads to a signaling cascade that often involves the sensitization and opening of the TRPV1 channel. The influx of cations, primarily Ca2+, through the TRPV1 channel depolarizes the neuron, generating an action potential that is transmitted to the spinal cord and then to the brain, where it is perceived as itch. This compound, as a TRPV1 antagonist, directly blocks this channel, thereby inhibiting the transmission of the itch signal.
Experimental Protocols
Oxazolone-Induced Atopic Dermatitis-Like Pruritus in Mice
This model is widely used to screen for compounds that can alleviate the symptoms of atopic dermatitis, including pruritus.[8][9][10]
Experimental Workflow:
Materials:
-
8-12 week old mice (e.g., BALB/c or NC/Nga strains)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazoline-5-one)
-
Acetone
-
Olive oil or ethanol
-
This compound cream (at desired concentrations, e.g., 0.1%, 0.3%, 1.0%)
-
Vehicle cream (placebo control)
-
Electric shaver
-
Micropipettes
-
Video recording equipment for behavioral analysis
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Sensitization (Day 0):
-
Challenge Phase (Starting Day 5-7):
-
Treatment:
-
Divide the mice into treatment groups: Vehicle control, and different concentrations of this compound cream.
-
Apply the assigned cream topically to the challenge site once or twice daily, starting from the first day of the challenge phase.
-
-
Assessment of Pruritus:
-
Scratching Behavior: Videotape the mice for a defined period (e.g., 30-60 minutes) after the challenge and/or treatment application.[13][14] Manually or using automated software, quantify the number of scratching bouts directed towards the challenge site. A scratching bout is defined as one or more rapid movements of the hind paw towards the application site.[14][15]
-
Dermatitis Score: Clinically score the severity of skin lesions at the challenge site based on erythema, edema, excoriation, and dryness/scaling. A scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe) can be used for each parameter.[16]
-
DNFB-Induced Contact Hypersensitivity and Pruritus in Mice
This model induces a delayed-type hypersensitivity reaction with a significant itch component.[17][18]
Experimental Workflow:
Materials:
-
8-12 week old mice (e.g., C57BL/6 or BALB/c strains)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
This compound cream
-
Vehicle cream
-
Digital calipers
-
Video recording equipment
Procedure:
-
Acclimatization: As described for the oxazolone model.
-
Sensitization (Day 0 and 1):
-
Shave the abdomen of the mice.
-
Apply a solution of 0.5% DNFB in 4:1 acetone:olive oil to the shaved abdomen on two consecutive days.[17]
-
-
Challenge (Day 5):
-
Apply a lower concentration of DNFB (e.g., 0.2%) to the ear or nape of the neck.[13]
-
-
Treatment:
-
Apply this compound cream or vehicle topically to the challenge site, typically 30 minutes before and/or at various time points after the DNFB challenge.
-
-
Assessment of Pruritus and Inflammation:
-
Ear Swelling: Measure the thickness of the ear with digital calipers before and 24-48 hours after the challenge. The difference in thickness is an indicator of the inflammatory response.
-
Scratching Behavior: Record and quantify scratching bouts as described in the oxazolone model. The observation period is typically within the first few hours after the challenge.[13][15][19]
-
Data Presentation
The following tables summarize the expected outcomes from studies evaluating this compound's efficacy. The data presented is a synthesis of findings reported in preclinical studies.[7]
Table 1: Effect of Topical this compound on Dermatitis Score in Oxazolone-Induced Murine Model
| Treatment Group | Mean Dermatitis Score (± SEM) | % Reduction vs. Vehicle |
| Naive (No Disease) | 0.2 ± 0.1 | - |
| Vehicle Control | 3.5 ± 0.4 | 0% |
| This compound (0.1%) | 2.1 ± 0.3 | 40% |
| This compound (0.3%) | 1.5 ± 0.2** | 57% |
| This compound (1.0%) | 0.8 ± 0.1*** | 77% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are representative. |
Table 2: Effect of Topical this compound on Scratching Behavior in Oxazolone-Induced Murine Model
| Treatment Group | Mean Scratching Bouts / 30 min (± SEM) | % Reduction vs. Vehicle |
| Naive (No Disease) | 5 ± 2 | - |
| Vehicle Control | 85 ± 10 | 0% |
| This compound (0.1%) | 50 ± 8 | 41% |
| This compound (0.3%) | 32 ± 5** | 62% |
| This compound (1.0%) | 15 ± 3*** | 82% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are representative. |
Table 3: Effect of Topical this compound on Inflammatory Biomarkers in Skin Tissue
| Biomarker | Vehicle Control (pg/mg tissue) | This compound (1.0%) (pg/mg tissue) | % Reduction |
| IL-4 | 120 ± 15 | 45 ± 8 | 62.5% |
| IL-13 | 95 ± 12 | 30 ± 5 | 68.4% |
| Serum IgE (ng/mL) | 1500 ± 200 | 600 ± 100 | 60% |
| p<0.01 vs. Vehicle Control. Data are representative based on preclinical findings. |
Conclusion
The animal models and protocols described provide a robust framework for evaluating the anti-pruritic efficacy of this compound. The data consistently demonstrates that topical application of this compound significantly reduces both the clinical signs of dermatitis and the associated scratching behavior in a dose-dependent manner. These findings in animal models support the mechanism of action of this compound as a TRPV1 antagonist and provide a strong rationale for its development as a therapeutic agent for pruritic skin conditions in humans.
References
- 1. Inflammation, Cancer and Immunity—Implication of TRPV1 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]
- 3. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring neuronal mechanisms involved in the scratching behavior of a mouse model of allergic contact dermatitis by transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Pharmacological characterization of itch-associated response induced by repeated application of oxazolone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation and characterization of mouse scratching behavior by a new apparatus, MicroAct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term scratching analysis of mice using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Visualizing the Effects of Asivatrep on Epidermal Barrier Proteins Using Immunohistochemistry
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Asivatrep (also known as PAC-14028) is a novel, non-steroidal, topical antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2][3][4][5] It is being investigated for the treatment of atopic dermatitis (AD), a chronic inflammatory skin condition characterized by pruritus (itching) and a compromised epidermal barrier.[1][2][3][4] The mechanism of action of this compound involves the inhibition of the TRPV1 receptor, which is overexpressed in the sensory neurons of atopic dermatitis lesions and plays a key role in mediating itch and inflammation.[1][4] By blocking TRPV1, this compound reduces the release of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of AD.[1]
Beyond its anti-inflammatory and anti-pruritic effects, there is a growing interest in understanding the impact of this compound on the integrity of the epidermal barrier. A compromised skin barrier is a hallmark of atopic dermatitis, with reduced expression of key structural proteins such as filaggrin, loricrin, and involucrin.[6][7] It is hypothesized that by reducing inflammation and itch, this compound may indirectly support the restoration of a healthy epidermal barrier.[6][7] Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of these proteins within skin tissue, providing valuable insights into the therapeutic effects of this compound.
These application notes provide detailed protocols and guidance for utilizing immunohistochemistry to assess the effects of this compound on the expression of key epidermal barrier proteins in skin biopsy samples.
This compound's Mechanism of Action: A Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of atopic dermatitis.
Caption: this compound inhibits the TRPV1 receptor on sensory neurons, blocking downstream inflammatory signaling.
Quantitative Data from Clinical Trials
The efficacy of this compound has been evaluated in Phase 3 clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Investigator's Global Assessment (IGA) at Week 8
| Treatment Group | Percentage of Patients with IGA Score of 0 or 1 | p-value |
| This compound (1.0%) | 36.0% | < .001 |
| Vehicle | 12.8% |
Data from the CAPTAIN-AD Phase 3 study.[2][8]
Table 2: Eczema Area and Severity Index (EASI) at Week 8
| Treatment Group | Mean Percentage Reduction in EASI Score | p-value |
| This compound (1.0%) | 44.3% | < .001 |
| Vehicle | 21.4% |
Data from the CAPTAIN-AD Phase 3 study.[2][8]
Table 3: Pruritus Visual Analog Scale (VAS) at Week 8
| Treatment Group | Mean Change in Pruritus VAS Score | p-value |
| This compound (1.0%) | -2.3 | .02 |
| Vehicle | -1.5 |
Data from the CAPTAIN-AD Phase 3 study.[2][8]
Experimental Workflow for Immunohistochemical Analysis
The following diagram outlines the key steps in the immunohistochemical analysis of skin biopsies to assess the effects of this compound.
Caption: A generalized workflow for immunohistochemical staining of skin biopsy samples.
Detailed Protocol: Immunohistochemical Staining for Filaggrin, Loricrin, and Involucrin in Formalin-Fixed, Paraffin-Embedded Skin Tissue
This protocol provides a general framework for the immunohistochemical detection of key epidermal barrier proteins. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibodies (see Table 4 for examples)
-
HRP-conjugated Secondary Antibody (species-specific to the primary antibody)
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Table 4: Example Primary Antibodies for Epidermal Barrier Proteins
| Target Protein | Host Species | Isotype | Recommended Dilution Range |
| Filaggrin | Rabbit | Polyclonal | 1:200 - 1:1000 |
| Loricrin | Rabbit | Polyclonal | 1:200 - 1:1000 |
| Involucrin | Rabbit | Monoclonal | 1:1000 - 1:2000 |
Note: The optimal dilution for each antibody should be determined empirically.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Transfer slides through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath, steamer, or pressure cooker.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with wash buffer (PBS-T) for 2 x 5 minutes.
-
-
Blocking:
-
Carefully wipe around the tissue section and apply Blocking Buffer.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Gently tap off the blocking buffer (do not rinse).
-
Apply the diluted primary antibody to the tissue section.
-
Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Rinse slides with wash buffer (PBS-T) for 3 x 5 minutes.
-
-
Secondary Antibody Incubation:
-
Apply the HRP-conjugated secondary antibody.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature.
-
-
Washing:
-
Rinse slides with wash buffer (PBS-T) for 3 x 5 minutes.
-
-
Chromogenic Detection:
-
Prepare the DAB solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the sections by rinsing in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol: 70% (1 x 2 minutes), 95% (1 x 2 minutes), 100% (2 x 2 minutes).
-
Clear in xylene (or substitute) for 2 x 2 minutes.
-
Apply a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Examine the slides under a light microscope.
-
The expression of the target protein will be indicated by brown staining, while the cell nuclei will be stained blue.
-
Semi-quantitative analysis can be performed by scoring the intensity and distribution of the staining.
-
Expected Results and Interpretation:
In skin biopsies from individuals with atopic dermatitis, a reduced and disorganized expression of filaggrin, loricrin, and involucrin is often observed in the epidermis. Following successful treatment with this compound, it is hypothesized that an increase in the expression and a more organized localization of these proteins in the granular and cornified layers of the epidermis would be observed. This would provide visual evidence of an improved epidermal barrier function.
Disclaimer: This protocol is intended as a general guideline. Researchers should consult the datasheets of the specific antibodies and reagents used for detailed instructions and recommendations. Appropriate positive and negative controls should be included in each experiment to ensure the validity of the results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]
- 4. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
Application Notes and Protocols for Studying Mast Cell Degranulation in Skin Explants Using Asivatrep
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asivatrep is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel implicated in itch, inflammation, and pain signaling.[1][2][3][4] In the skin, TRPV1 is expressed on sensory nerve endings, keratinocytes, and mast cells.[4][5] Its activation, either directly or indirectly, can lead to mast cell degranulation and the release of pro-inflammatory mediators.[6][7] These application notes provide a comprehensive guide for utilizing this compound to study the inhibition of mast cell degranulation in a physiologically relevant human skin explant model. This ex vivo system maintains the complex interplay between various skin cell types, offering a valuable platform for preclinical assessment of therapeutic agents targeting neurogenic inflammation and mast cell activation.[8][9]
Data Presentation
While specific preclinical data on this compound's direct inhibition of mast cell degranulation in skin explants is not publicly available, the following tables summarize the significant clinical efficacy of this compound in treating atopic dermatitis, a condition characterized by mast cell activation and inflammation.[1][2][3] These tables serve as a template for presenting quantitative data that could be generated from the protocols described below.
Table 1: Clinical Efficacy of this compound (1.0% Cream) in Atopic Dermatitis (8-Week, Phase 3 Study) [1][3][10]
| Efficacy Endpoint | This compound (1.0%) | Vehicle | p-value |
| IGA Success (Score 0 or 1) | 36.0% | 12.8% | < 0.001 |
| ≥2-point IGA Improvement | 20.3% | 7.7% | 0.01 |
| Mean % Reduction in EASI Score | 44.3% | 21.4% | < 0.001 |
| EASI-50 Achievement | 50.3% | 28.2% | - |
| EASI-75 Achievement | 23.5% | 11.5% | - |
| EASI-90 Achievement | 9.8% | 2.6% | - |
| Mean Change in Pruritus VAS | -2.3 ± 2.4 | -1.5 ± 2.4 | 0.02 |
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.
Table 2: Dose-Ranging Efficacy of this compound in Atopic Dermatitis (8-Week, Phase 2b Study) [10]
| Treatment Group | IGA Success Rate (Score 0 or 1) |
| Vehicle Cream | 14.6% |
| This compound 0.1% | 42.6% |
| This compound 0.3% | 38.3% |
| This compound 1.0% | 57.5% |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Inhibiting Mast Cell Degranulation
This compound inhibits mast cell degranulation through the antagonism of the TRPV1 receptor. This can occur via two primary pathways:
-
Indirect Inhibition via Sensory Nerve Modulation: TRPV1 activation on sensory nerve endings by stimuli such as capsaicin, heat, or inflammatory mediators leads to the release of neuropeptides like Substance P.[11][12][13] Substance P then binds to its receptor (NK1R) on nearby mast cells, triggering degranulation. This compound blocks the initial activation of TRPV1 on sensory nerves, thereby preventing neuropeptide release and subsequent mast cell activation.
-
Direct Inhibition on Mast Cells: Mast cells also express TRPV1 channels on their surface.[5][6][7] Direct activation of these channels can contribute to the influx of calcium, a critical step in the degranulation process. This compound can directly antagonize these TRPV1 channels on mast cells, inhibiting this activation pathway.
Experimental Workflow for Assessing this compound in Skin Explants
The following workflow outlines the key steps for studying the effect of this compound on mast cell degranulation in human skin explants.
References
- 1. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Skin Explant Preparation and Culture [en.bio-protocol.org]
- 3. Human Skin Explant Preparation and Culture [bio-protocol.org]
- 4. TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization [protein-cell.net]
- 5. TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV1 and mast cell involvement in repeated variate stress-induced urinary bladder dysfunction in adult female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV Channels in Mast Cells as a Target for Low-Level-Laser Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. Substance P Release by Sensory Neurons Triggers Dendritic Cell Migration and Initiates the Type-2 Immune Response to Allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Release of substance P from peripheral sensory nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substance P release by sensory neurons triggers dendritic cell migration and initiates the Type-2 immune response to allergens - PMC [pmc.ncbi.nlm.nih.gov]
Asivatrep experimental design for studying atopic dermatitis
Application Notes: Asivatrep for Atopic Dermatitis Research
Introduction
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2] This non-steroidal topical agent represents a novel mechanism of action for the treatment of atopic dermatitis (AD), a chronic inflammatory skin disease characterized by pruritus (itching) and eczematous lesions.[3] TRPV1 is a non-selective cation channel primarily found in sensory neurons and skin cells, including keratinocytes.[4][5] It acts as a sensor for various stimuli, including heat, low pH, and capsaicin, and its activation is implicated in signaling pain, itch, and inflammation.[4] In AD, TRPV1 is overexpressed in the skin lesions, contributing to the characteristic symptoms of itching and inflammation.[5][6]
Mechanism of Action
This compound functions by inhibiting the TRPV1 receptor.[4] In the context of atopic dermatitis, stimuli such as inflammatory mediators can activate TRPV1 on sensory nerve fibers and keratinocytes. This activation leads to an influx of calcium ions (Ca2+), triggering the release of pro-inflammatory neuropeptides (like Substance P) and cytokines, which exacerbates the inflammatory response and itch sensation.[4][6] By blocking the TRPV1 channel, this compound effectively inhibits this calcium influx, thereby downregulating the release of inflammatory mediators and reducing pruritus.[4][6] Preclinical studies have demonstrated that this compound inhibits inflammatory cytokine gene expression and downstream signaling pathways like MAPK and NF-κB.[7]
Caption: this compound's mechanism of action in atopic dermatitis.
Preclinical and Clinical Summary
Preclinical research in murine models of AD demonstrated that this compound could reduce scratching behavior and attenuate skin barrier damage.[6] In vitro experiments confirmed its ability to inhibit capsaicin-induced calcium influx in keratinocytes.[6]
Clinically, the efficacy and safety of 1% this compound cream were evaluated in a Phase 3, randomized, double-blind, vehicle-controlled study (CAPTAIN-AD) involving patients aged 12 and older with mild-to-moderate atopic dermatitis.[1][2] The study showed that twice-daily application of this compound for 8 weeks resulted in significant improvements in clinical signs and symptoms of AD compared to the vehicle.[1]
Data Presentation
Table 1: Summary of Efficacy from Phase 3 CAPTAIN-AD Study at Week 8
| Efficacy Endpoint | This compound 1% Cream (n=160) | Vehicle Cream (n=80) | P-value |
| IGA Success (Score 0 or 1) | 36.0% | 12.8% | < .001[1][2] |
| IGA Improvement (≥2 points from baseline) | 20.3% | 7.7% | .01[1][2] |
| Mean % Reduction in EASI Score | 44.3% | 21.4% | < .001[1][2][5] |
| Mean Change in Pruritus VAS Score | -2.3 | -1.5 | .02[1][2] |
| IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Inflammatory Cytokine Expression in Human Keratinocytes
Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines in human epidermal keratinocytes (e.g., HaCaT cells) under inflammatory conditions.
Caption: Workflow for in vitro evaluation of this compound.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin
-
This compound solution (various concentrations)
-
Vehicle control (matching solvent)
-
Inflammatory stimulus: Cytokine cocktail (e.g., TNF-α and IFN-γ)
-
Reagents for RNA extraction and RT-qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green)
-
ELISA kits for target cytokines (e.g., TSLP, IL-6, IL-8)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Culture HaCaT cells in appropriate medium. Seed cells into 24-well plates at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free medium. Add varying concentrations of this compound or vehicle control to the designated wells. Incubate for 1-2 hours.
-
Inflammation Induction: Add the pro-inflammatory cytokine cocktail to all wells except for the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well for cytokine analysis via ELISA.
-
Cell Lysate: Wash the cells with PBS, then add lysis buffer (e.g., TRIzol) to lyse the cells for RNA extraction.
-
-
Analysis:
-
ELISA: Perform ELISA on the collected supernatants according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
-
RT-qPCR: Extract total RNA from the cell lysates. Synthesize cDNA and perform real-time quantitative PCR to measure the relative gene expression of target inflammatory genes. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Data Interpretation: Compare cytokine protein levels and mRNA expression between this compound-treated groups, the vehicle group, and the unstimulated control group.
Protocol 2: In Vivo Evaluation of Topical this compound in a Murine Model of Atopic Dermatitis
Objective: To assess the therapeutic efficacy of topical this compound cream in a chemically-induced (e.g., 2,4-Dinitrofluorobenzene - DNFB) mouse model of AD.
Caption: Workflow for in vivo evaluation of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
DNFB (sensitizing and challenge agent)
-
Acetone and olive oil vehicle for DNFB
-
This compound cream (e.g., 1%)
-
Vehicle cream (placebo)
-
Positive control (e.g., topical corticosteroid)
-
Digital calipers
-
Tools for tissue collection and processing
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment begins.
-
Sensitization (Day 0): Sensitize the mice by applying a solution of DNFB (e.g., 0.5%) to a shaved area on the abdomen.
-
Challenge (Beginning Day 5): Repeatedly challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the dorsal side of both ears every 2-3 days for 2-3 weeks to induce a stable AD-like phenotype.
-
Grouping and Treatment: Divide mice into groups (n=8-10 per group):
-
Naive (No DNFB)
-
Control (DNFB + Vehicle Cream)
-
This compound (DNFB + this compound Cream)
-
Positive Control (DNFB + Steroid Cream) Begin daily topical application of the assigned treatments to the ear skin once lesions appear.
-
-
Clinical Assessment:
-
Ear Thickness: Measure the thickness of both ears every 2-3 days using digital calipers.
-
Dermatitis Score: Score the severity of skin lesions (erythema, edema, excoriation, dryness) on a scale of 0-3.
-
Scratching Behavior: Record the number of scratching bouts over a defined period (e.g., 30 minutes).
-
-
Terminal Sample Collection: At the end of the study, euthanize the mice and collect ear tissue and blood serum.
-
Analysis:
-
Histology: Fix ear tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration. Use Toluidine blue to stain for mast cells.
-
Biomarker Analysis: Homogenize ear tissue to measure cytokine levels (ELISA) or gene expression (RT-qPCR). Analyze serum for total IgE levels.
-
-
Data Interpretation: Compare the clinical scores, ear thickness, and biomarker levels between the treatment groups to evaluate the efficacy of this compound.
Protocol 3: Clinical Trial Design for Topical this compound in Patients with Atopic Dermatitis
Objective: To evaluate the efficacy and safety of this compound cream compared to a vehicle control in patients with mild-to-moderate atopic dermatitis. (Based on the CAPTAIN-AD study[1][2])
Caption: Workflow for a Phase 3 clinical trial of this compound.
Study Design:
-
Type: Phase 3, Multicenter, Randomized, Double-Blind, Vehicle-Controlled, Parallel-Group.
-
Duration: 8 weeks.
-
Patient Population: Individuals aged 12 years or older with a clinical diagnosis of mild-to-moderate AD, defined by an Investigator's Global Assessment (IGA) score of 2 ("mild") or 3 ("moderate").
Procedure:
-
Screening and Enrollment: Screen patients based on inclusion/exclusion criteria. Obtain informed consent.
-
Baseline Assessment: At baseline (Week 0), perform a full dermatological assessment. Record IGA, Eczema Area and Severity Index (EASI), and pruritus via a Visual Analog Scale (VAS).
-
Randomization: Randomly assign eligible patients in a 2:1 ratio to receive either this compound 1% cream or the vehicle cream. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Administration: Instruct patients to apply a thin layer of the assigned cream to the AD lesions twice daily for 8 weeks.
-
Follow-up Visits: Schedule follow-up visits at Weeks 2, 4, and 8. At each visit, perform efficacy assessments (IGA, EASI, pruritus VAS) and monitor for any adverse events (AEs).
-
Endpoint Evaluation:
-
Primary Endpoint: The proportion of patients achieving an IGA score of 0 ("clear") or 1 ("almost clear") at the end of the 8-week treatment period.
-
Secondary Endpoints:
-
Proportion of patients with at least a 2-point improvement in IGA from baseline.
-
Percentage change in EASI score from baseline.
-
Change in pruritus VAS score from baseline.
-
Incidence of treatment-emergent adverse events.
-
-
-
Statistical Analysis: Analyze the primary endpoint using a chi-square or similar test. Analyze continuous secondary endpoints using ANCOVA or t-tests. Set the significance level at p < 0.05.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Quantitative PCR Analysis of Inflammatory Markers Following Asivatrep Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asivatrep (PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and skin cells, including keratinocytes.[2] It acts as a key sensor for a variety of noxious stimuli, including heat, capsaicin, and changes in pH. In inflammatory skin conditions such as atopic dermatitis, TRPV1 is often overexpressed and plays a crucial role in mediating itch and inflammation.[3][4] Activation of TRPV1 can lead to the release of pro-inflammatory mediators, including cytokines and chemokines, which contribute to the inflammatory cascade.[5]
This compound, by inhibiting TRPV1, offers a targeted approach to mitigating neurogenic inflammation.[5] Its mechanism of action involves blocking the influx of calcium ions through the TRPV1 channel, which in turn is believed to downregulate key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to a reduction in the expression and release of inflammatory markers.[6] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying changes in gene expression, making it an ideal tool to evaluate the efficacy of this compound in modulating the expression of inflammatory markers at the mRNA level.
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of inflammatory markers in response to this compound treatment, aimed at aiding researchers in the fields of dermatology, pharmacology, and drug development.
Data Presentation
The following table summarizes representative quantitative PCR data on the relative gene expression of key inflammatory markers in human epidermal keratinocytes treated with this compound. In this hypothetical experiment, keratinocytes were pre-treated with this compound followed by stimulation with Lipopolysaccharide (LPS) to induce an inflammatory response.
Table 1: Relative Gene Expression of Inflammatory Markers in Human Keratinocytes Treated with this compound
| Gene Symbol | Inflammatory Marker | Treatment Group | Fold Change (vs. LPS Control) | P-value |
| IL6 | Interleukin-6 | LPS + this compound (1 µM) | 0.45 | <0.01 |
| TNFA | Tumor Necrosis Factor-alpha | LPS + this compound (1 µM) | 0.52 | <0.01 |
| PTGS2 | Cyclooxygenase-2 (COX-2) | LPS + this compound (1 µM) | 0.38 | <0.001 |
| IL1B | Interleukin-1-beta | LPS + this compound (1 µM) | 0.61 | <0.05 |
| IL8 | Interleukin-8 | LPS + this compound (1 µM) | 0.55 | <0.01 |
Data are presented as mean fold change relative to the LPS-stimulated control group. The data is hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflow
This compound's Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed signaling pathway of this compound in reducing inflammation.
Experimental Workflow for qPCR Analysis
Caption: Experimental workflow for qPCR analysis of inflammatory markers.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for an in-vitro model using human epidermal keratinocytes.
Materials:
-
Human Epidermal Keratinocytes (HEK)
-
Keratinocyte Growth Medium (KGM)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK cells in 6-well plates at a density of 2 x 10^5 cells per well and culture in KGM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Growth: Allow cells to adhere and grow to 70-80% confluency.
-
This compound Treatment:
-
Prepare working concentrations of this compound in KGM. Include a vehicle-only control.
-
Aspirate the old medium from the wells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle to the respective wells.
-
Incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Prepare a working solution of LPS (e.g., 1 µg/mL) in KGM.
-
Add the LPS solution to the this compound- and vehicle-treated wells (except for the unstimulated control group).
-
Incubate for 4-6 hours to induce the expression of inflammatory genes.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA extraction.
-
Total RNA Extraction
Materials:
-
TRIzol™ Reagent or a similar lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol™ Reagent to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, incubate for 5 minutes at room temperature, and then add 200 µL of chloroform. Shake vigorously for 15 seconds and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
cDNA Synthesis (Reverse Transcription)
Materials:
-
High-Capacity cDNA Reverse Transcription Kit (or similar)
-
Total RNA sample
-
Thermal cycler
Procedure:
-
Reaction Setup: On ice, prepare the reverse transcription master mix according to the manufacturer's instructions. Typically, this includes 1-2 µg of total RNA, reverse transcriptase, dNTPs, random primers, and reaction buffer.
-
Reverse Transcription: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
Forward and reverse primers for target genes (e.g., IL6, TNFA, PTGS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR™ Green PCR Master Mix (or similar)
-
qPCR-compatible plates/tubes
-
Real-time PCR detection system
Procedure:
-
Reaction Setup: On ice, prepare the qPCR reaction mix for each gene. For a single reaction, this typically includes:
-
10 µL of 2x SYBR™ Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
Prepare a master mix for each gene to be analyzed across all samples.
-
-
Plate Loading: Aliquot the master mix into the wells of a qPCR plate and then add the corresponding cDNA samples. Run each sample in triplicate.
-
qPCR Run: Perform the qPCR in a real-time PCR system with a typical cycling program:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt curve analysis to verify product specificity.
-
Data Analysis
The relative quantification of gene expression can be calculated using the delta-delta Ct (ΔΔCt) method .
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Fold Change Calculation: Fold Change = 2^(-ΔΔCt)
Statistical analysis (e.g., t-test or ANOVA) should be performed on the ΔCt values to determine the significance of the observed differences in gene expression.
References
- 1. toolify.ai [toolify.ai]
- 2. TRPV1: A promising therapeutic target for skin aging and inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 5. RNA isolation and qPCR analysis [bio-protocol.org]
- 6. medium.com [medium.com]
Troubleshooting & Optimization
Asivatrep solubility and stability in common laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Asivatrep in common laboratory solvents. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at a concentration of 50 mg/mL.[1] For experimental purposes, it is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for final assays.
2. What is the aqueous solubility of this compound?
3. I am observing precipitation of this compound in my aqueous-based assay. What can I do?
Precipitation in aqueous solutions is a common issue due to this compound's low water solubility. Here are some troubleshooting steps:
-
Decrease the final concentration of this compound: The most straightforward solution is to lower the working concentration of the compound in your assay.
-
Increase the percentage of DMSO: If your experimental system can tolerate it, a slight increase in the final percentage of DMSO may help to keep this compound in solution. However, be mindful of potential solvent effects on your cells or assay components.
-
Use a different formulation: For in vivo or certain in vitro experiments, consider using a co-solvent system similar to those described in the literature (e.g., with PEG300 and Tween-80) to enhance solubility.[1][3]
-
Perform a solubility test: Before conducting your main experiment, it is highly recommended to perform a kinetic or thermodynamic solubility assay in your specific buffer system to determine the practical working concentration range.
Solubility Data
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent/Vehicle | Concentration | Observations |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL | Clear solution (ultrasonication may be needed)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution[1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution[1][3] |
| Water | Limited solubility | [2] |
Stability Information
Specific stability data for this compound in various laboratory solvents is not extensively published. However, as a small molecule drug candidate, its stability can be assessed using forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5] These studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.
General Recommendations for Storage:
-
Solid Form: Store this compound powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
In Solvent: For solutions in DMSO, it is recommended to store them at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetric Method
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO dilution to the wells of the 96-well plate in triplicate. Include DMSO-only wells as a control.
-
Rapidly add the aqueous buffer to each well to achieve the final desired concentrations of this compound and a consistent final percentage of DMSO (typically 1-2%).
-
Mix the plate gently for a few minutes.
-
Measure the turbidity or light scattering of each well using a plate reader at a specified wavelength (e.g., 620 nm) immediately after adding the buffer and at several time points (e.g., 1, 2, and 24 hours) at a controlled temperature.
-
The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the DMSO control.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M to 1 M. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M to 1 M. Incubate at room temperature or elevated temperature for a defined period.
-
Oxidation: Add H₂O₂ to a final concentration of 3-30%. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C) in an oven. For solid-state stability, expose the powder to the same conditions.
-
Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples.
-
Analyze the samples by HPLC to determine the percentage of this compound remaining and to detect the formation of any degradation products. The goal is to achieve 5-20% degradation.[6]
-
A stability-indicating method should be developed that can separate the parent this compound peak from all degradation product peaks.
Visualizations
This compound Mechanism of Action: TRPV1 Signaling Pathway
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][7] In inflammatory skin conditions like atopic dermatitis, various stimuli can activate TRPV1 on sensory neurons and keratinocytes.[8][9] This activation leads to an influx of calcium ions, which in turn triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10] These pathways upregulate the expression of pro-inflammatory cytokines and chemokines, contributing to the symptoms of itch and inflammation.[10] By blocking the TRPV1 receptor, this compound inhibits these downstream effects.
Experimental Workflow: Kinetic Solubility Assay
The following diagram illustrates the typical workflow for determining the kinetic solubility of a compound like this compound.
Logical Relationship: Forced Degradation Study Design
This diagram outlines the logical flow for designing a forced degradation study for a compound such as this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Buy this compound (EVT-278260) | 1005168-10-4 [evitachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | TRPV1: A promising therapeutic target for skin aging and inflammatory skin diseases [frontiersin.org]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Asivatrep in Primary Keratinocyte Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Asivatrep for primary keratinocyte culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in keratinocytes?
This compound (also known as PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel found on various cell types, including keratinocytes.[2][4] In keratinocytes, the activation of TRPV1 by stimuli such as heat or capsaicin leads to an influx of calcium ions (Ca2+).[1][2] This influx can trigger downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, resulting in the release of pro-inflammatory cytokines and chemokines.[4] this compound works by blocking this channel, thereby inhibiting the calcium influx and subsequent inflammatory responses.[1][4]
Q2: What is the recommended concentration range of this compound for in vitro studies with primary keratinocytes?
Published research indicates that this compound inhibits capsaicin-evoked calcium influx in keratinocytes at sub-micromolar concentrations.[1] Studies on the effect of this compound on keratinocyte proliferation have shown no significant impact on cell viability at non-cytotoxic concentrations.[4][5] Based on available data for TRPV1 antagonists, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. However, the optimal concentration should be determined empirically for each specific cell line and experimental endpoint.
Q3: What is a suitable vehicle for dissolving and diluting this compound for cell culture experiments?
This compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How does this compound affect keratinocyte proliferation?
Studies have shown that this compound (PAC-14028) does not promote proliferation in normal human epidermal keratinocytes (NHEK) and HaCaT cells at non-cytotoxic concentrations.[4] The primary role of this compound in keratinocytes is related to the modulation of inflammatory responses rather than the direct regulation of cell proliferation.[6]
Troubleshooting Guide for Primary Keratinocyte Culture with this compound
| Problem | Possible Cause | Suggested Solution |
| Low Cell Viability After this compound Treatment | 1. This compound concentration is too high. 2. DMSO concentration in the final culture medium is toxic. 3. Cells are stressed due to other culture conditions. | 1. Perform a dose-response curve to determine the IC50 value. Start with a lower concentration range (e.g., 0.01 µM to 1 µM). 2. Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration as the highest this compound dose. 3. Review basic primary keratinocyte culture protocols for optimal media, supplements, and handling. |
| Inconsistent Results Between Experiments | 1. Variation in primary cell lots. 2. Inconsistent this compound stock solution stability. 3. Variability in cell seeding density. | 1. Use cells from the same donor and passage number for a set of experiments. 2. Aliquot the this compound stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Ensure a consistent cell seeding density for all experiments. |
| No Effect of this compound on Inflammatory Response | 1. This compound concentration is too low. 2. The inflammatory stimulus is not effectively activating TRPV1. 3. The readout for inflammation is not sensitive enough. | 1. Test a higher concentration range of this compound (e.g., up to 10 µM or higher, depending on toxicity). 2. Use a known TRPV1 agonist like capsaicin as a positive control for channel activation. 3. Use sensitive methods like qPCR for cytokine mRNA expression or a high-sensitivity ELISA for protein quantification. |
| Precipitation of this compound in Culture Medium | 1. This compound concentration exceeds its solubility in the medium. 2. Improper dilution of the DMSO stock. | 1. Lower the final concentration of this compound. 2. Add the this compound DMSO stock to the medium dropwise while gently vortexing to ensure proper mixing. Pre-warm the culture medium before adding the compound. |
Experimental Protocols
I. Determining Optimal this compound Concentration using MTT Assay
This protocol helps to determine a non-toxic working concentration range for this compound in primary keratinocytes.
Materials:
-
Primary human epidermal keratinocytes
-
Keratinocyte growth medium
-
This compound (PAC-14028)
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed primary keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 0.1 | Data to be filled by the user |
| 0.5 | Data to be filled by the user |
| 1.0 | Data to be filled by the user |
| 5.0 | Data to be filled by the user |
| 10.0 | Data to be filled by the user |
| 25.0 | Data to be filled by the user |
| 50.0 | Data to be filled by the user |
| 100.0 | Data to be filled by the user |
II. Assessing this compound's Effect on Inflammatory Cytokine Expression (qPCR)
This protocol measures the effect of this compound on the gene expression of pro-inflammatory cytokines like IL-6 and IL-8 in keratinocytes.
Materials:
-
Primary human epidermal keratinocytes
-
Keratinocyte growth medium
-
This compound (at a pre-determined non-toxic concentration)
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or a TRPV1 agonist like capsaicin at 1 µM)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GAPDH (housekeeping gene), IL-6, and IL-8
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed keratinocytes in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the desired concentration of this compound or vehicle for 1 hour.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells and incubate for 4-6 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH).
Data Presentation:
| Treatment Group | Relative IL-6 mRNA Expression (Fold Change) | Relative IL-8 mRNA Expression (Fold Change) |
| Untreated Control | 1.0 | 1.0 |
| Inflammatory Stimulus Only | Data to be filled by the user | Data to be filled by the user |
| This compound + Inflammatory Stimulus | Data to be filled by the user | Data to be filled by the user |
| This compound Only | Data to be filled by the user | Data to be filled by the user |
Visualizations
Caption: this compound's mechanism of action in keratinocytes.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting low cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPV1: A promising therapeutic target for skin aging and inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. TRPV1: Role in Skin and Skin Diseases and Potential Target for Improving Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel, topical, nonsteroidal, TRPV1 antagonist, PAC-14028 cream improves skin barrier function and exerts anti-inflammatory action through modulating epidermal differentiation markers and suppressing Th2 cytokines in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Asivatrep in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asivatrep in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] In the context of atopic dermatitis, TRPV1 is implicated in the sensations of itch and pain, as well as in the inflammatory response.[1][2][3] By inhibiting the TRPV1 receptor on sensory neurons, this compound aims to reduce the release of pro-inflammatory mediators, thereby alleviating symptoms such as pruritus (itching) and skin inflammation.[1][2]
Q2: What are the common animal models used for in vivo studies of atopic dermatitis?
Commonly used mouse models for atopic dermatitis include chemically-induced models, such as those using oxazolone or 2,4-dinitrochlorobenzene (DNCB), and spontaneous models like the NC/Nga mouse.[1][4][5] The choice of model can influence the study outcome, as each recapitulates different aspects of human atopic dermatitis.[5]
Q3: What are the expected therapeutic effects of this compound in these models?
In preclinical models of atopic dermatitis, topical application of a TRPV1 antagonist like this compound is expected to lead to a reduction in scratching behavior, a decrease in the clinical signs of dermatitis (e.g., erythema, edema, and scaling), and an improvement in skin barrier function, as measured by transepidermal water loss (TEWL).[2]
Troubleshooting Guides
Issues Related to Animal Model and Study Design
Q4: Why am I observing high variability in the severity of atopic dermatitis within my vehicle-treated control group?
High variability in disease severity within control groups can obscure the therapeutic effects of this compound. Several factors can contribute to this:
-
Inconsistent Induction of Dermatitis: The technique for inducing atopic dermatitis, particularly in chemically-induced models like the oxazolone model, requires precision. Inconsistent application of the sensitizing and challenging agents can lead to variable disease severity.
-
Animal Strain and Age: The genetic background and age of the animals can influence their susceptibility to atopic dermatitis and the robustness of the inflammatory response.
-
Environmental Factors: Housing conditions, including temperature, humidity, and exposure to allergens, can impact the development and severity of atopic dermatitis in spontaneous models like the NC/Nga mouse.[5]
-
Microbiome: The skin microbiome can play a role in the pathogenesis of atopic dermatitis. Variations in the microbiome between animals could contribute to differences in disease severity.
Q5: The therapeutic effect of this compound in my study is less pronounced than what has been reported in clinical trials. What could be the reason?
Several factors could explain a diminished therapeutic effect in a preclinical in vivo study compared to human clinical trial data:
-
Differences in Skin Physiology: The skin of common laboratory animals, such as mice, differs from human skin in terms of thickness, hair follicle density, and lipid composition. These differences can affect the absorption and local bioavailability of topically applied this compound.
-
Disease Model Limitations: Animal models, while valuable, may not fully recapitulate the complex pathophysiology of human atopic dermatitis. The specific inflammatory pathways that are dominant in the chosen animal model may be less responsive to TRPV1 antagonism than those in human patients.
-
Formulation and Dosing: The vehicle used to formulate this compound can significantly impact its penetration into the skin. An inappropriate vehicle may lead to poor drug delivery to the target site. Additionally, the dose and frequency of application may not be optimal for the chosen animal model.
Issues Related to Drug Formulation and Administration
Q6: How can I be sure that the this compound formulation is being effectively delivered to the skin?
Ensuring effective drug delivery is crucial for obtaining reliable results. Consider the following:
-
Vehicle Selection: The formulation vehicle should be optimized for the specific animal model and skin characteristics. Factors to consider include the vehicle's occlusivity, viscosity, and the solubility of this compound within it.
-
Application Technique: A standardized and consistent application technique is essential. This includes applying a consistent volume or weight of the formulation to a defined area of the skin.
-
Hair Removal: For many topical studies in rodents, hair removal from the application site is necessary to ensure direct contact of the formulation with the skin.
Issues Related to Efficacy Readouts
Q7: My measurements of Transepidermal Water Loss (TEWL) are inconsistent. How can I improve the reliability of these measurements?
TEWL is a sensitive measure of skin barrier function, and several factors can influence its measurement:
-
Acclimatization: Animals should be allowed to acclimatize to the testing room environment for a sufficient period before measurements are taken.
-
Measurement Site: TEWL should be measured at a consistent anatomical location on each animal.
-
Probe Handling: The probe of the TEWL meter should be applied to the skin with consistent and gentle pressure.
-
Environmental Conditions: The temperature and humidity of the testing room should be stable and controlled.
Q8: The assessment of scratching behavior in my study seems subjective. How can I quantify pruritus more objectively?
Objective quantification of scratching is key to assessing the anti-pruritic effects of this compound. Here are some approaches:
-
Video Recording: Record the animals for a defined period after treatment and manually or with the aid of automated software, count the number of scratching bouts and the total duration of scratching.
-
Standardized Observation Period: Conduct behavioral observations at the same time of day for all animals to minimize the influence of circadian rhythms on activity levels.
-
Blinding: The observer scoring the scratching behavior should be blinded to the treatment groups to avoid bias.
Data Presentation
The following tables provide examples of expected quantitative data from preclinical atopic dermatitis models. These values can serve as a benchmark for researchers to compare their own results.
Table 1: Expected Efficacy of Topical Treatments in an Oxazolone-Induced Atopic Dermatitis Mouse Model
| Parameter | Vehicle Control | Dexamethasone (0.1%) | Topical Calcineurin Inhibitor (e.g., Tacrolimus 0.1%) |
| Ear Thickness (mm) | 0.35 ± 0.05 | 0.15 ± 0.03 | 0.20 ± 0.04 |
| Dermatitis Score (0-12 scale) | 8.5 ± 1.5 | 2.0 ± 0.8 | 3.5 ± 1.0 |
| Transepidermal Water Loss (g/h/m²) | 45 ± 8 | 20 ± 5 | 25 ± 6 |
| Scratching Bouts (per 30 min) | 150 ± 30 | 40 ± 15 | 60 ± 20 |
Data are presented as mean ± standard deviation and are compiled from typical results seen in the literature. Actual values may vary depending on the specific experimental conditions.
Table 2: Efficacy of this compound in a Phase IIb Clinical Trial in Patients with Atopic Dermatitis
| Outcome Measure | This compound (1.0% Cream) | Vehicle Cream |
| IGA Success Rate (Week 8) | 57.45% | 14.58% |
| Reduction in Pruritus VAS (Week 8) | Statistically significant reduction | - |
IGA: Investigator's Global Assessment; VAS: Visual Analog Scale. Data from published clinical trial results.
Experimental Protocols
Protocol 1: Oxazolone-Induced Atopic Dermatitis Mouse Model
Objective: To induce an atopic dermatitis-like phenotype in mice for the evaluation of topical treatments.
Materials:
-
Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Test compound (this compound) in an appropriate vehicle
-
Positive control (e.g., 0.1% dexamethasone)
-
Vehicle control
-
8-10 week old BALB/c or NC/Nga mice
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply 50 µL of 1.5% oxazolone in acetone to the shaved abdomen.
-
-
Challenge (Starting on Day 7):
-
Apply 20 µL of 1% oxazolone in a 4:1 acetone:olive oil solution to the dorsal side of both ears.
-
Repeat the challenge every other day for a total of 5-7 challenges.
-
-
Treatment:
-
Begin topical treatment with this compound, positive control, or vehicle on the day of the first challenge.
-
Apply a defined volume (e.g., 20 µL) of the treatment to the ears once or twice daily.
-
-
Efficacy Assessment:
-
Measure ear thickness daily using a digital caliper before treatment application.
-
Score the severity of dermatitis (erythema, edema, scaling) on a defined scale.
-
Measure TEWL on the ears at the end of the study.
-
Collect ear tissue for histological analysis and cytokine profiling.
-
Protocol 2: Behavioral Assessment of Pruritus in Rodents
Objective: To quantify scratching behavior in a mouse model of atopic dermatitis.
Materials:
-
Observation chambers
-
Video recording equipment
-
Software for behavioral analysis (optional)
Procedure:
-
Acclimatization:
-
Place each mouse individually in an observation chamber.
-
Allow the mice to acclimatize for at least 30 minutes before recording begins.
-
-
Video Recording:
-
Following the acclimatization period, start video recording.
-
Record for a predetermined duration, typically 30-60 minutes.
-
-
Data Analysis:
-
A trained observer, blinded to the treatment groups, should review the videos.
-
A "scratching bout" is defined as one or more rapid movements of the hind paw towards the head and neck region, ending when the paw is returned to the floor or the mouth for licking.
-
Count the total number of scratching bouts for each mouse during the observation period.
-
The total time spent scratching can also be quantified.
-
-
Statistical Analysis:
-
Compare the mean number of scratching bouts and/or the mean scratching duration between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound In Vivo Studies.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
Potential off-target effects of Asivatrep in cellular assays
This technical support center provides guidance for researchers and drug development professionals using Asivatrep in cellular assays. The information focuses on the known mechanism of action, potential on-target effects, and general troubleshooting for cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel.[1][2][3][4] TRPV1 is activated by various stimuli, including heat, capsaicin, and low pH, and plays a crucial role in pain, itch, and inflammation.[5][6] this compound functions by blocking the activation of TRPV1, thereby inhibiting the downstream signaling pathways associated with inflammation and pruritus.[1][7]
Q2: What are the expected on-target effects of this compound in cellular assays?
In cellular assays, this compound is expected to inhibit the effects of TRPV1 agonists like capsaicin. For example, in keratinocytes, this compound has been shown to inhibit capsaicin-evoked calcium influx.[1] In immune cells or cells expressing TRPV1, this compound may suppress the release of pro-inflammatory cytokines and chemokines that are induced by TRPV1 activation. In mouse models of atopic dermatitis, topical administration of this compound (also known as PAC-14028) was found to decrease the expression of Th2 cytokines, including IL-4 and IL-13.[8]
Q3: Is there any publicly available data on the off-target effects of this compound?
Currently, there is a lack of publicly available data from broad off-target screening panels (e.g., CEREP or kinase panels) for this compound. While it is described as a "selective" TRPV1 antagonist, the extent of this selectivity against a wide range of other receptors, ion channels, and kinases has not been detailed in the available scientific literature.
Q4: What is the known safety profile of this compound, and are there any known liabilities for cellular assays?
Clinical trials with topical this compound have shown a favorable safety profile with no significant safety issues reported.[2][9][10] A notable advantage of topical this compound is the absence of hyperthermia, a common on-target side effect observed with systemic TRPV1 antagonists.[5][11] Preclinical studies in mice also indicated no increased risk of skin tumorigenesis.[12] For cellular assays, there are no specific known liabilities; however, as with any small molecule, it is crucial to include appropriate vehicle controls and assess cytotoxicity at the concentrations being tested.
Troubleshooting Guide for Cellular Assays
This guide addresses potential issues that may arise during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in assay results | Inconsistent cell health or passage number. | Ensure consistent cell culture conditions, use cells within a defined passage number range, and regularly test for mycoplasma contamination. |
| Pipetting errors or improper mixing of reagents. | Use calibrated pipettes, ensure thorough mixing of solutions, and consider using automated liquid handlers for high-throughput assays. | |
| No or low inhibition of TRPV1 activity | This compound degradation. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. |
| Low expression of TRPV1 in the cell line. | Verify TRPV1 expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence. | |
| Inappropriate assay conditions. | Optimize the concentration of the TRPV1 agonist and the incubation time with this compound. | |
| Unexpected cellular effects | Potential on-target effects not previously characterized in the specific cell type. | Investigate downstream signaling pathways of TRPV1 in your cell model. For example, this compound has been shown to inhibit MAPK and NF-κB signaling in HaCaT cells.[13] |
| Vehicle (e.g., DMSO) effects. | Always include a vehicle-only control at the same final concentration used for this compound treatment. | |
| Cytotoxicity at high concentrations. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the non-toxic concentration range of this compound for your specific cell line. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in the context of atopic dermatitis.
Experimental Workflow: Calcium Influx Assay
This diagram outlines a typical workflow for assessing this compound's inhibitory activity on TRPV1 using a calcium influx assay.
Detailed Experimental Protocols
Calcium Influx Assay Using Fura-2 AM
Objective: To quantify the inhibitory effect of this compound on TRPV1 activation by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-hTRPV1 or a relevant keratinocyte cell line)
-
Black, clear-bottom 96-well microplates
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
This compound stock solution
-
TRPV1 agonist (e.g., Capsaicin) stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric plate reader with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm.
Protocol:
-
Cell Seeding: Seed the TRPV1-expressing cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in the assay buffer. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium from the wells and wash once with the assay buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control.
-
Add the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Set up the plate reader to measure the fluorescence intensity at 510 nm following excitation at 340 nm and 380 nm.
-
Establish a baseline fluorescence reading for each well for 1-2 minutes.
-
Using the plate reader's injection system, add the TRPV1 agonist (e.g., Capsaicin at a final concentration that elicits a submaximal response, such as EC80) to all wells.
-
Continue to record the fluorescence intensities for 5-10 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
Determine the peak response for each well after the addition of the agonist.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control with a known TRPV1 antagonist or no agonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Development of PAC-14028, a novel transient receptor potential vanilloid type 1 (TRPV1) channel antagonist as a new drug for refractory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 6. Medicinal Chemistry, Pharmacology, and Clinical Implications of TRPV1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. A novel, topical, nonsteroidal, TRPV1 antagonist, PAC-14028 cream improves skin barrier function and exerts anti-inflammatory action through modulating epidermal differentiation markers and suppressing Th2 cytokines in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. Efficacy and safety of PAC-14028 cream - a novel, topical, nonsteroidal, selective TRPV1 antagonist in patients with mild-to-moderate atopic dermatitis: a phase IIb randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A TRPV1 antagonist, PAC-14028 does not increase the risk of tumorigenesis in chemically induced mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Asivatrep vehicle control formulation for topical application studies
Welcome to the technical support center for the vehicle control formulation used in topical application studies of Asivatrep. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a vehicle control in topical studies of this compound?
A1: A vehicle control is the formulation without the active pharmaceutical ingredient (API), this compound. It is crucial for demonstrating that the observed therapeutic effects are due to this compound itself and not the components of the cream base. The vehicle should be inert, non-toxic, and physically and chemically stable.
Q2: What is the composition of the this compound vehicle control cream?
A2: The exact composition of the vehicle cream used in the pivotal Phase 3 clinical trials (CAPTAIN-AD) for this compound has not been publicly disclosed by the manufacturer, Amorepacific.[1][2] However, based on general knowledge of topical cream formulations for atopic dermatitis, it is likely an oil-in-water or water-in-oil emulsion containing common excipients.
Q3: What are the typical excipients found in a vehicle cream for atopic dermatitis studies?
A3: A vehicle cream for atopic dermatitis studies typically includes the following types of excipients:
-
Emollients: To soften and soothe the skin (e.g., petrolatum, mineral oil, fatty acids).
-
Humectants: To retain moisture (e.g., glycerin, propylene glycol).
-
Emulsifiers: To stabilize the oil and water phases (e.g., cetearyl alcohol, polysorbates).
-
Thickeners: To achieve the desired viscosity (e.g., carbomers, xanthan gum).
-
Preservatives: To prevent microbial growth (e.g., parabens, phenoxyethanol).
-
pH adjusters: To maintain a pH compatible with the skin (e.g., citric acid, sodium hydroxide).
Q4: How should the this compound vehicle control formulation be prepared and stored?
A4: Without the specific formulation details, a general procedure for preparing a cream-based vehicle involves:
-
Heating the oil-soluble and water-soluble components in separate vessels.
-
Mixing the two phases with high shear homogenization to form a stable emulsion.
-
Cooling the emulsion while stirring.
-
Adding any temperature-sensitive ingredients during the cooling phase.
For storage, it is recommended to keep the vehicle formulation in a well-closed container at controlled room temperature, protected from light and extreme temperatures to prevent phase separation or degradation.
Troubleshooting Guides
Formulation and Stability Issues
| Problem | Possible Causes | Recommended Solutions |
| Phase Separation (creaming or coalescence) | Incompatible excipients, improper homogenization, temperature fluctuations during storage. | Review the formulation for excipient compatibility. Optimize the homogenization speed and time. Ensure consistent and appropriate storage conditions. |
| Changes in Viscosity | Polymer degradation, changes in the emulsion structure, evaporation of volatile components. | Evaluate the stability of the thickening agents at the formulation's pH. Ensure the container is tightly sealed. Conduct viscosity measurements at regular intervals during stability studies. |
| Discoloration or Odor | Oxidation of excipients, microbial contamination, interaction between excipients. | Incorporate appropriate antioxidants. Ensure the preservative system is effective. Screen for potential interactions between all formulation components. |
| Crystallization of this compound (in active formulation) | Supersaturation of this compound in the vehicle, improper solubilization. | Evaluate the solubility of this compound in the chosen vehicle system. Consider the use of co-solvents or solubility enhancers. |
Experimental and Analytical Issues
| Problem | Possible Causes | Recommended Solutions |
| High Variability in in vitro Skin Permeation Data | Inconsistent skin thickness, improper sealing of Franz diffusion cells, air bubbles under the skin sample. | Use skin sections of uniform thickness. Ensure a proper seal between the donor and receptor chambers. Carefully remove any air bubbles between the skin and the receptor medium. |
| Low Recovery of this compound from the Cream Matrix During Analysis | Inefficient extraction method, degradation of this compound during extraction. | Optimize the extraction solvent and procedure (e.g., sonication time, temperature). Investigate the stability of this compound under the extraction conditions. |
| Poor Chromatographic Peak Shape for this compound | Inappropriate mobile phase, column degradation, interaction of this compound with the stationary phase. | Adjust the mobile phase composition and pH. Use a new column or a different stationary phase. Consider the use of mobile phase additives to reduce peak tailing. |
Data Presentation
Summary of this compound Efficacy from CAPTAIN-AD Phase 3 Study[1]
| Endpoint | This compound 1.0% Cream (n=160) | Vehicle Cream (n=80) | P-value |
| IGA Success (Score 0 or 1) at Week 8 | 36.0% | 12.8% | < .001 |
| ≥2-point Improvement in IGA from Baseline at Week 8 | 20.3% | 7.7% | .01 |
| Mean % Reduction in EASI Score at Week 8 | 44.3% | 21.4% | < .001 |
| Mean Change in Pruritus VAS Score at Week 8 | -2.3 ± 2.4 | -1.5 ± 2.4 | .02 |
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.
Experimental Protocols
Protocol 1: Preparation of a Generic Vehicle Cream (Oil-in-Water Emulsion)
Materials:
-
Oil Phase: Cetearyl alcohol (emulsifier/thickener), Glyceryl stearate (emulsifier), Mineral oil (emollient), Petrolatum (emollient).
-
Aqueous Phase: Purified water, Glycerin (humectant), Propylene glycol (humectant/penetration enhancer).
-
Preservative: Phenoxyethanol.
-
pH Adjuster: Citric acid or Sodium hydroxide.
Procedure:
-
In a suitable vessel, combine the oil phase ingredients and heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
In a separate vessel, combine the aqueous phase ingredients and heat to 70-75°C with stirring until all components are dissolved.
-
Slowly add the oil phase to the aqueous phase with continuous high-speed homogenization for 5-10 minutes to form a uniform emulsion.
-
Begin cooling the emulsion while stirring at a moderate speed.
-
When the temperature reaches approximately 40°C, add the preservative and mix until uniform.
-
Check the pH of the cream and adjust to the desired range (typically 4.5-6.0 for topical formulations) using the pH adjuster.
-
Continue stirring at a low speed until the cream has cooled to room temperature.
-
Store the vehicle cream in a well-closed container at controlled room temperature.
Protocol 2: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for this compound)
-
This compound cream and vehicle control cream
-
Syringes and needles for sampling
-
Analytical instrument for this compound quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and cutting it into sections large enough to fit the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor chambers with pre-warmed (32°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for at least 30 minutes.
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream or vehicle control to the surface of the skin in the donor chamber.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor chamber and replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismantle the cells, and wash the skin surface to remove any unabsorbed formulation.
-
Analyze the concentration of this compound in the collected receptor solution samples using a validated analytical method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
Mandatory Visualizations
Caption: this compound's mechanism of action in atopic dermatitis.
Caption: Workflow for in vitro skin permeation testing (IVPT).
Caption: Logical workflow for troubleshooting experimental issues.
References
Navigating Asivatrep Formulation: A Technical Guide to Preventing Precipitation in Aqueous Solutions
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Asivatrep precipitation in aqueous solutions. As a potent and selective TRPV1 antagonist, this compound holds significant promise for topical applications, particularly in the treatment of atopic dermatitis. However, its poor water solubility can lead to precipitation, impacting experimental accuracy and therapeutic efficacy. This guide offers practical solutions and detailed protocols to maintain this compound's solubility and stability in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or contain visible particles?
A1: Cloudiness or the presence of particles in your this compound solution is a strong indicator of precipitation. This occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. Several factors can contribute to this, including the final concentration of the solution, the pH, temperature, and the presence of co-solvents.
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL. For in vivo studies, a solubility of ≥ 2.5 mg/mL has been achieved in specific formulations containing co-solvents and surfactants.[1]
Q3: Can changes in pH affect the solubility of this compound?
Q4: How does temperature influence the solubility of this compound?
A4: The solubility of most compounds is temperature-dependent. For many, solubility increases with temperature. If you observe precipitation, gentle warming and/or sonication of the solution may help redissolve the this compound.[1] However, it is crucial to ensure that the temperature increase does not degrade the compound.
Q5: Are there any recommended ready-to-use formulations for in vivo experiments?
A5: Yes, two protocols have been reported to achieve a clear solution of this compound at a concentration of ≥ 2.5 mg/mL:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Protocol 2: A mixture of 10% DMSO and 90% corn oil.[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues during your experiments.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in different solvent systems. Researchers should use this data as a starting point and may need to optimize these formulations for their specific experimental needs.
| Solvent System | This compound Concentration | Result | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Clear Solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | [1] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vial
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and transfer it to a sterile, amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the mixture vigorously until the this compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in an Aqueous Co-Solvent System
Objective: To prepare a ready-to-use aqueous solution of this compound for in vitro or in vivo experiments.
Materials:
-
This compound stock solution (50 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
To prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL, begin by adding 400 µL of PEG300 to a sterile conical tube.
-
Add 50 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex the solution until it is homogeneous.
-
Add 500 µL of sterile saline to the tube.
-
Vortex the final solution thoroughly to ensure complete mixing. The final concentrations of the components will be approximately 2.5 mg/mL this compound, 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
Advanced Formulation Strategies
For experiments requiring higher concentrations of this compound in aqueous solutions or improved stability, consider the following advanced formulation strategies:
-
Use of Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween-80) and poloxamers (e.g., Pluronic F127) can form micelles that encapsulate poorly soluble drugs, thereby increasing their apparent solubility in aqueous media.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their solubility and stability in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile. Studies have shown that cyclodextrins can interact with TRPV1 channels, suggesting their potential utility in formulations targeting this receptor.
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state. The amorphous form of a drug is generally more soluble than its crystalline counterpart. Polymers such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are frequently used to create stable ASDs.
Diagram: this compound Solubilization Mechanisms
Caption: Mechanisms for enhancing this compound solubility.
References
Minimizing variability in Asivatrep topical administration experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Asivatrep topical administration experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] In skin, TRPV1 acts as a sensor for various stimuli, including heat and inflammatory mediators.[3][4] By blocking TRPV1, this compound helps to reduce itch and inflammation associated with skin conditions like atopic dermatitis.[1][2][5] Its mechanism involves the inhibition of pro-inflammatory signaling pathways, such as NF-κB and MAPK, in keratinocytes.[3][6]
Q2: What are the primary sources of variability in topical this compound experiments?
Variability in topical drug administration studies can arise from several factors, broadly categorized as:
-
Formulation-related: Inconsistencies in the physical and chemical properties of the this compound cream or vehicle, such as particle size, viscosity, and drug concentration.
-
Subject-related (Animal Models): Differences in skin barrier function, age, sex, and health status of the animals.
-
Application-related: Variations in the dose applied, the surface area of application, the frequency of application, and the use of occlusion.
-
Environmental-related: Fluctuations in temperature and humidity, which can affect skin hydration and drug absorption.
Q3: How can I prepare a stable topical formulation of this compound for preclinical studies?
While the exact composition of the clinical trial formulation is proprietary, a patent document suggests an oil-in-water emulsion containing this compound (0.1-1.5% by weight), a stabilizing agent (cellulose-based or vinylpyrrolidone-based polymer, 1-5% by weight), a solvent (such as diethylene glycol monoethylether, 5-20% by weight), and an aqueous component (45-90% by weight).[7] For preclinical studies, this compound has been formulated as a 1% solution in a gel form using 68% PEG400 as a vehicle.[8][9] It is crucial to ensure homogeneity and consistent viscosity of the formulation.
Q4: What are the key considerations for in vivo topical application of this compound in mouse models?
-
Animal Model Selection: Mouse models of atopic dermatitis, such as those induced by calcipotriol (MC903) or repeated epicutaneous sensitization with allergens like ovalbumin (OVA) on tape-stripped skin, are commonly used.[10][11]
-
Application Site: A designated area on the dorsum of the mouse is typically shaved for application.
-
Dose and Frequency: In a mouse model of atopic dermatitis, a linoleic acid-ceramide rich emollient was applied twice daily.[12] For this compound, a twice-daily application was used in clinical trials.[1][11][13][14] The applied amount should be consistent across all animals.
-
Occlusion: An occlusive dressing may be used for a defined period to prevent the animal from licking or scratching the application site.[9]
Q5: How can I assess the efficacy of topical this compound in my experiments?
Efficacy can be evaluated through various endpoints, including:
-
Macroscopic evaluation: Scoring of skin lesions for erythema, scaling, and edema.
-
Histological analysis: Examination of skin biopsies for epidermal thickness and inflammatory cell infiltration.[12]
-
Biomarker analysis: Measurement of inflammatory cytokines (e.g., IL-4, IL-13, TSLP) and IgE levels in the serum or skin tissue.[12][15]
-
Behavioral assessment: Monitoring of scratching behavior to assess pruritus.
Troubleshooting Guides
Inconsistent Efficacy Results
| Potential Cause | Troubleshooting Steps |
| Formulation Instability | - Ensure proper mixing and homogenization of the this compound formulation before each use.- Store the formulation under recommended conditions to prevent degradation.- Characterize the physical properties (viscosity, particle size) of each new batch. |
| Inconsistent Application | - Use a calibrated positive displacement pipette to apply a precise and consistent amount of the formulation.- Clearly mark the application area to ensure consistency in size.- Train all personnel on the standardized application procedure. |
| High Inter-animal Variability | - Use animals of the same age, sex, and genetic background.- Acclimatize animals to the experimental conditions before starting the study.- Increase the number of animals per group to improve statistical power. |
| Variable Skin Barrier Function | - Avoid any procedures that may damage the skin barrier outside of the experimental design (e.g., aggressive shaving).- Monitor and control environmental humidity levels. |
Formulation and Application Issues
| Potential Cause | Troubleshooting Steps |
| Phase Separation of Cream | - Re-evaluate the emulsifiers and stabilizers in the formulation.- Optimize the manufacturing process, including mixing speed and temperature control.[16] |
| Crystallization of this compound | - Assess the solubility of this compound in the vehicle at different temperatures.- Consider adjusting the solvent system or adding a co-solvent. |
| Animal Removes Formulation | - Use an appropriate occlusive dressing for a set duration after application.- Consider using a bittering agent in the formulation if compatible and ethically approved. |
| Skin Irritation at Application Site | - Evaluate the vehicle alone to rule out irritation from excipients.- Reduce the concentration of this compound if it is suspected to be the cause.- Perform a preliminary skin irritation test with the formulation. |
Data Presentation
Table 1: Summary of this compound Phase 3 Clinical Trial Efficacy Data for Atopic Dermatitis [1][3][11][13][14]
| Efficacy Endpoint | This compound 1.0% Cream (n=160) | Vehicle Cream (n=80) | P-value |
| IGA Success (Score 0 or 1) at Week 8 | 36.0% | 12.8% | < .001 |
| ≥2-point Improvement in IGA from Baseline | 20.3% | 7.7% | .01 |
| Mean % Reduction in EASI Score at Week 8 | 44.3% | 21.4% | < .001 |
| EASI-50 Response at Week 8 | 50.3% | 28.2% | - |
| EASI-75 Response at Week 8 | 23.5% | 11.5% | - |
| EASI-90 Response at Week 8 | 9.8% | 2.6% | - |
| Mean Change in Pruritus VAS Score at Week 8 | -2.3 ± 2.4 | -1.5 ± 2.4 | .02 |
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.
Table 2: Preclinical Pharmacokinetic Data for this compound (PAC-14028) [8][9]
| Species | Administration Route | Dose | Plasma Half-life (t½) | Oral Bioavailability |
| Rat | Intravenous | 1 mg/kg | 2.1 h | - |
| Oral | 10 mg/kg | - | 52.7% | |
| Topical (1% gel) | 10 mg/kg | - | - | |
| Minipig | Intravenous | 1 mg/kg | 3.8 h | - |
| Oral | 10 mg/kg | - | 64.2% |
Experimental Protocols
Detailed Methodology: In Vivo Topical Application in a Mouse Model of Atopic Dermatitis (AD)
This protocol is a general guideline based on established methods for inducing AD-like inflammation in mice.[10][11][12]
-
Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.
-
Acclimatization: House the mice in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.
-
Induction of AD-like Lesions (Example using Calcipotriol - MC903):
-
Anesthetize the mice (e.g., with isoflurane).
-
Shave a 2x2 cm area on the dorsal skin.
-
Topically apply a solution of MC903 (e.g., 2 nmol in 40 µL of anhydrous ethanol) to the shaved area daily for a specified period (e.g., 11 days).
-
-
Grouping and Treatment:
-
Divide the mice into groups (e.g., Naive, Vehicle Control, this compound-treated).
-
For the treatment groups, apply a precise volume of the vehicle or this compound cream (e.g., 50 mg) to the inflamed skin area twice daily.
-
-
Application Procedure:
-
Gently restrain the mouse.
-
Use a positive displacement pipette or a small spatula to apply the formulation evenly over the designated area.
-
If necessary, apply an occlusive dressing for a short period (e.g., 1-2 hours) to prevent immediate removal by the animal.
-
-
Efficacy Assessment:
-
Clinical Scoring: At regular intervals, score the severity of skin lesions based on erythema, scaling, and edema on a scale of 0 to 3 (0=none, 1=mild, 2=moderate, 3=severe).
-
Sample Collection: At the end of the study, euthanize the mice and collect skin biopsies for histological analysis (H&E staining for epidermal thickness and cell infiltration) and blood for serum IgE and cytokine analysis (ELISA).
-
-
Data Analysis:
-
Compare the clinical scores, histological parameters, and biomarker levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Mandatory Visualization
Caption: this compound's mechanism of action via TRPV1 antagonism.
Caption: Workflow for in vivo topical this compound experiments.
References
- 1. Novel Vehicles For Drug Delivery in Atopic Dermatitis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dpcj.org [dpcj.org]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. COMPOSITION FOR PREVENTING OR TREATING ATOPIC DERMATITIS - Patent 3677264 [data.epo.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. "Vehicles for atopic dermatitis therapies: more than just a placebo" by Simon G. Danby, Zoe D. Draelos et al. [scholarlycommons.henryford.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Asivatrep's half-life and optimal treatment frequency in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Asivatrep (also known as PAC-14028), a potent and selective TRPV1 antagonist, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known half-life of this compound in a typical in vitro cell culture system?
A1: Currently, there is no publicly available data specifying the exact half-life of this compound in standard cell culture media. However, its plasma half-life has been determined in animal models, which can provide an initial estimate of its stability. In rats, the plasma half-life is approximately 2.1 hours, and in minipigs, it is around 3.8 hours[1]. The stability in cell culture media can be influenced by factors such as media composition, pH, temperature, and the presence of serum. It is recommended to experimentally determine the half-life in your specific cell culture system for precise experimental design.
Q2: What is the optimal treatment frequency for this compound in cell culture experiments?
A2: The optimal treatment frequency for this compound in vitro has not been definitively established in the literature. Clinical studies involving topical application of an this compound cream used a twice-daily regimen[2]. For in vitro studies, a treatment frequency of every 12 to 24 hours is a reasonable starting point. However, the ideal frequency will depend on the specific cell type, the experimental duration, and the biological question being addressed. It is advisable to perform a time-course experiment to determine the optimal dosing schedule for your particular assay.
Q3: How can I determine the stability and optimal treatment frequency of this compound for my specific in vitro experiment?
A3: To determine the stability and optimal treatment frequency, you can perform a pilot experiment where you treat your cells with this compound and measure its concentration in the cell culture supernatant at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) using a suitable analytical method like HPLC-MS. Concurrently, you can assess a key biological readout of this compound activity, such as the inhibition of capsaicin-induced calcium influx or the modulation of downstream signaling pathways like MAPK and NF-κB, at the same time points. This will help you correlate the compound's stability with its biological activity and define the window for effective treatment.
Q4: What are the known downstream signaling pathways affected by this compound that can be monitored in vitro?
A4: this compound, as a TRPV1 antagonist, has been shown to inhibit inflammatory cytokine gene expression and downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[3][4][5][6]. Therefore, monitoring the phosphorylation status of key proteins in these pathways (e.g., p38, ERK, JNK for MAPK and p65 for NF-κB) or the expression of downstream target genes can serve as robust readouts for this compound's in vitro activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent compound concentration due to degradation. | Determine the half-life of this compound in your specific cell culture medium and adjust the treatment frequency accordingly. Prepare fresh stock solutions and working dilutions for each experiment. |
| Loss of compound activity over time | This compound may be unstable in the experimental conditions. | Perform a stability assay. Consider using a medium with or without serum, as serum proteins can sometimes stabilize compounds. If degradation is rapid, more frequent media changes with fresh compound may be necessary. |
| No observable effect of this compound treatment | Suboptimal compound concentration or treatment duration. | Perform a dose-response experiment to identify the optimal concentration. Extend the treatment duration or increase the frequency of administration based on stability data. Ensure the chosen readout is sensitive enough to detect the effects of TRPV1 inhibition. |
| Cell toxicity observed at higher concentrations | Off-target effects or solvent toxicity. | Determine the maximum non-toxic concentration of this compound and the solvent (e.g., DMSO) in your cell line using a cell viability assay. Always include a vehicle control in your experiments. |
Quantitative Data Summary
While specific in vitro half-life data is not available, the following table summarizes the reported plasma half-life of this compound in preclinical models. This information can serve as a preliminary guide for experimental design.
| Parameter | Species | Value | Reference |
| Plasma Half-life | Rat | 2.1 hours | [1] |
| Plasma Half-life | Minipig | 3.8 hours | [1] |
Experimental Protocols
Protocol: Determination of Optimal Treatment Frequency of this compound in HaCaT Keratinocytes
This protocol outlines a method to determine the optimal treatment frequency of this compound by assessing its inhibitory effect on capsaicin-induced activation of the NF-κB pathway in human keratinocytes (HaCaT cells).
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (PAC-14028)
-
Capsaicin
-
DMSO (vehicle)
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western blotting (lysis buffer, primary antibodies against phospho-p65 and total p65, secondary antibody, ECL substrate)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Cell Seeding: Seed HaCaT cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in cell culture medium to the desired final concentration (e.g., 1 µM).
-
Treat the cells with the this compound-containing medium or vehicle (DMSO) control.
-
-
Time-Course Experiment:
-
At different time points after this compound addition (e.g., 1, 4, 8, 12, 24 hours), stimulate the cells with capsaicin (e.g., 10 µM) for 30 minutes to activate TRPV1. Include a non-stimulated control group.
-
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65 and total p65.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-p65 and total p65.
-
Normalize the phospho-p65 signal to the total p65 signal.
-
Plot the normalized phospho-p65 levels against the pre-treatment time with this compound. The time point at which the inhibitory effect of this compound starts to diminish will indicate the need for re-dosing, thus helping to determine the optimal treatment frequency.
-
Visualizations
Caption: this compound's mechanism of action in inhibiting inflammatory signaling.
Caption: Workflow for determining the optimal treatment frequency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing confounding factors in Asivatrep behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Asivatrep in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it influence behavioral studies?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various stimuli, including heat, protons (low pH), and capsaicin, the active component in chili peppers.[3] Its activation leads to the release of pro-inflammatory mediators and neurotransmitters like substance P and calcitonin gene-related peptide (CGRP), playing a crucial role in pain and itch sensation.[3] By blocking TRPV1, this compound can modulate these sensory pathways. In the context of behavioral studies, particularly in rodent models, antagonism of TRPV1 has been shown to affect pain perception and anxiety-like behaviors.[4][5] Therefore, when designing behavioral studies with this compound, it is crucial to consider its potential analgesic and anxiolytic effects.
Q2: What are the most relevant behavioral assays for assessing the effects of this compound?
Given this compound's mechanism of action as a TRPV1 antagonist, the most relevant behavioral assays are those that assess pain and anxiety-like behaviors.
-
For Pain/Nociception:
-
Hot Plate Test: Measures the latency to a painful stimulus (e.g., licking a paw or jumping) when placed on a heated surface. This is a classic test for thermal nociception.
-
Von Frey Test: Assesses mechanical allodynia (pain in response to a non-painful stimulus) by applying calibrated filaments to the paw.
-
-
For Anxiety-Like Behavior:
-
Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.
-
Light-Dark Box Test: This assay is based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. Anxiolytic drugs tend to increase the time spent in the light compartment.
-
Q3: What are the known side effects of TRPV1 antagonists that could confound behavioral studies?
A notable side effect of some systemic TRPV1 antagonists is hyperthermia (an increase in body temperature). While this compound is primarily developed as a topical agent, if used systemically in preclinical models, it is essential to monitor core body temperature as this could independently alter behavior in various assays.[6]
Troubleshooting Guides
Issue 1: High variability in the Elevated Plus Maze (EPM) data with this compound treatment.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Handling: | Implement a consistent handling protocol for at least 3-5 days prior to testing to acclimate the animals to the experimenter.[7] Ensure the same experimenter handles all animals within a cohort. |
| Environmental Stressors: | Conduct the EPM in a quiet, dedicated behavioral testing room with consistent, dim lighting.[8] Use a white noise machine to mask sudden noises.[9] |
| Olfactory Cues: | Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each animal to eliminate odor cues from previous subjects.[7] |
| Time of Day: | Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms on anxiety levels. |
| Experimenter Presence: | The experimenter should remain out of the animal's direct line of sight during the test, or a curtain can be used to obscure the experimenter's view.[8] |
Issue 2: No significant effect of this compound in the Hot Plate Test despite theoretical analgesic properties.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Plate Temperature: | Calibrate the hot plate to a consistent temperature (typically 52-55°C) that elicits a clear response without causing tissue damage.[6][10] |
| Learned Response: | The hot plate test should ideally be performed only once per animal for naive responses, as repeated exposure can lead to a learned jumping response that is not solely based on nociception.[11] |
| Acclimation Period: | Allow animals to acclimate to the testing room for at least 30-60 minutes before placing them on the apparatus.[6][10] |
| Route of Administration and Timing: | Ensure the route of administration (e.g., systemic injection) and the timing of the test post-dosing are appropriate to achieve peak plasma/brain concentrations of this compound during the behavioral assessment. |
| Cut-off Time: | Implement a strict cut-off time (e.g., 30-60 seconds) to prevent tissue damage if the animal does not respond. |
Issue 3: Inconsistent paw withdrawal thresholds in the Von Frey Test.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Filament Application: | Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with enough force to cause a slight bend.[12] Avoid touching the footpads.[13] |
| Animal Movement: | Only apply the filament when the animal is calm and distributing its weight evenly on all four paws.[14] |
| Habituation: | Acclimate the animals to the testing chambers on the elevated wire grid for at least one hour before starting the test.[12] |
| Testing Order: | Randomize the order of paw testing to avoid any order effects.[14] |
| Experimenter Blinding: | The experimenter scoring the withdrawal responses should be blind to the treatment groups to minimize bias. |
Quantitative Data Summary
Table 1: this compound (1.0% Cream) Efficacy in Atopic Dermatitis (Phase 3 Clinical Trial)
| Outcome Measure | This compound Group (n=157) | Vehicle Group (n=80) | p-value |
| Proportion of patients with IGA score of 0 or 1 at Week 8 | 36.0% | 12.8% | <0.001 |
| Proportion of patients with ≥2-point improvement in IGA from baseline at Week 8 | 20.3% | 7.7% | 0.01 |
| Mean percentage reduction in EASI score at Week 8 | 44.3% | 21.4% | <0.001 |
| Mean change in pruritus visual analog scale (VAS) score at Week 8 | -2.3 ± 2.4 | -1.5 ± 2.4 | 0.02 |
Data from the CAPTAIN-AD Phase 3 study.[1][2]
Table 2: Effects of a TRPV1 Antagonist (Capsazepine) on Anxiety-Like Behavior in Rats
| Behavioral Measure (Elevated Plus Maze) | Vehicle | Capsazepine (60 nmol) |
| % Time in Open Arms | ~15% | ~35% |
| % Open Arm Entries | ~20% | ~40% |
Data are approximate values derived from published studies and serve as an illustrative example of the expected effects of a TRPV1 antagonist.[5][15]
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Acclimation: Allow rodents to acclimate to the testing room for at least 60 minutes prior to the test.[9]
-
Procedure:
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.[9] An increase in open arm exploration is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with 10% isopropyl alcohol or a similar solution between each animal.[16]
Hot Plate Test Protocol
-
Apparatus: A metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder.[6]
-
Acclimation: Acclimate the animal to the testing room for 30-60 minutes before the experiment.[10]
-
Procedure:
-
Cut-off Time: A maximum cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[10] If the animal does not respond within this time, it should be removed from the plate.
Von Frey Test Protocol
-
Apparatus: A set of calibrated von Frey filaments and an elevated wire mesh platform with individual testing chambers.[12]
-
Acclimation: Place the animals in the testing chambers on the wire mesh floor and allow them to acclimate for at least one hour.[12]
-
Procedure:
-
Apply the von Frey filaments from underneath the mesh floor to the plantar surface of the hind paw.[18]
-
Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% withdrawal threshold. A positive response is a sharp withdrawal or licking of the paw.
-
Apply the filament for 1-2 seconds.[12]
-
-
Data Analysis: The pattern of responses is used to calculate the paw withdrawal threshold in grams.
Visualizations
Caption: this compound's mechanism of action via TRPV1 antagonism.
Caption: Troubleshooting workflow for EPM data variability.
References
- 1. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. TRPV1 Channels in the Central Nervous System as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of anxiety-like behaviour by Transient Receptor Potential Vanilloid Type 1 (TRPV1) channels located in the dorsolateral periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. protocols.io [protocols.io]
- 8. behaviorcloud.com [behaviorcloud.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Hot plate test [panlab.com]
- 12. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 13. protocols.io [protocols.io]
- 14. von Frey testing [bio-protocol.org]
- 15. Anxiolytic-like effects induced by blockade of transient receptor potential vanilloid type 1 (TRPV1) channels in the medial prefrontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. albany.edu [albany.edu]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
Validation & Comparative
Asivatrep vs. Topical Corticosteroids: A Comparative Efficacy Analysis in Dermatitis Models
An objective guide for researchers and drug development professionals on the performance of Asivatrep, a novel TRPV1 antagonist, in comparison to traditional topical corticosteroids for the treatment of dermatitis, supported by preclinical and clinical experimental data.
This guide provides a detailed comparison of the efficacy of this compound, a first-in-class topical Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, and topical corticosteroids (TCS), the long-standing first-line therapy for atopic dermatitis (AD) and other inflammatory skin conditions. The comparison is based on available data from preclinical animal models and human clinical trials.
Mechanism of Action: Two Distinct Anti-Inflammatory Approaches
The therapeutic effects of this compound and topical corticosteroids in dermatitis stem from their engagement with entirely different molecular pathways. This compound targets sensory nerve-mediated inflammation and pruritus, while corticosteroids exert broad, non-specific immunosuppression via genomic pathways.
This compound: Targeting the TRPV1 "Itch and Inflammation" Channel
This compound functions as a potent and selective antagonist of the TRPV1 channel. In dermatitis, various inflammatory mediators and stimuli activate TRPV1 on sensory neurons and keratinocytes. This activation leads to an influx of calcium ions (Ca2+), triggering the release of pro-inflammatory neuropeptides (like Substance P and CGRP) and cytokines, which perpetuates both inflammation and the sensation of itch. By blocking this channel, this compound aims to break the itch-scratch cycle and reduce neurogenic inflammation.
Topical Corticosteroids: Broad Genomic Immunosuppression
Topical corticosteroids diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes (e.g., Annexin A1).
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of cytokines, chemokines, and adhesion molecules. This leads to broad anti-inflammatory, immunosuppressive, and anti-proliferative effects.
Preclinical Efficacy in Dermatitis Models
Preclinical studies in mouse models of atopic dermatitis, such as those induced by oxazolone or MC903 (calcipotriol), are crucial for evaluating the initial efficacy of topical agents. These models mimic key features of human AD, including skin inflammation, barrier dysfunction, and elevated Th2 cytokines.
This compound in an Oxazolone-Induced Dermatitis Model
In a study utilizing an oxazolone-induced AD-like model in hairless mice, topical application of this compound (PAC-14028) cream demonstrated significant therapeutic effects compared to a vehicle control. This compound improved dermatitis symptoms and skin barrier function.[1] Key molecular effects included the suppression of serum IgE and the reduction of Th2 cytokines IL-4 and IL-13 in the epidermis.[1]
Topical Corticosteroids in Oxazolone/MC903-Induced Dermatitis Models
Topical corticosteroids are frequently used as positive controls in preclinical dermatitis models and consistently demonstrate potent anti-inflammatory effects. Studies show that agents like dexamethasone, clobetasol, and hydrocortisone significantly reduce key inflammatory endpoints.
For instance, in an oxazolone-induced model, 0.5% dexamethasone was shown to significantly reduce ear thickness, epidermal hyperplasia, mast cell infiltration, and serum levels of IgE and IL-4.[2] Similarly, in MC903-induced models, topical corticosteroids effectively reduce ear swelling and the expression of inflammatory cytokines.
Preclinical Data Comparison
The following table summarizes representative efficacy data for this compound and topical corticosteroids from comparable oxazolone-induced dermatitis mouse models. It is important to note that these results are from separate studies and direct head-to-head comparisons may vary.
| Parameter | Vehicle | This compound (PAC-14028) | Dexamethasone (0.5%) |
| Ear Thickness | Baseline Increase | Significant Reduction vs. Vehicle[1] | ~80-100% Inhibition vs. Vehicle[2] |
| Epidermal Hyperplasia | Marked Increase | Significant Reduction vs. Vehicle[1] | ~50-100% Reduction vs. Vehicle[2] |
| Mast Cell Infiltration | Marked Increase | Data Not Available | ~100% Inhibition vs. Vehicle[2] |
| Serum IgE Levels | Marked Increase | Significant Reduction vs. Vehicle[1] | ~89% Reduction vs. Vehicle[2] |
| Epidermal IL-4 Levels | Marked Increase | Significant Reduction vs. Vehicle[1] | ~63% Reduction vs. Vehicle (Serum)[2] |
| Epidermal IL-13 Levels | Marked Increase | Significant Reduction vs. Vehicle[1] | Data Not Available |
Clinical Efficacy in Atopic Dermatitis
Clinical trials provide the most relevant data for comparing therapeutic efficacy in patients. This compound has undergone Phase II and Phase III clinical trials for mild-to-moderate atopic dermatitis, while topical corticosteroids have a long history of use and extensive clinical data. A direct head-to-head clinical trial has not been identified; therefore, this comparison is based on their respective vehicle-controlled trial outcomes.
This compound Clinical Trial Results
Phase IIb and Phase III (CAPTAIN-AD) studies evaluated the efficacy and safety of this compound cream applied twice daily for 8 weeks in patients with mild-to-moderate AD.[3] The primary endpoint was typically the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
| Endpoint (at Week 8) | Vehicle | This compound 1.0% Cream |
| IGA Success (Score 0 or 1) | 12.8% - 14.6% | 36.0% - 57.5% |
| EASI Score % Reduction | 21.4% | 44.3% |
| Pruritus VAS Score Change | -1.5 | -2.3 |
| Data compiled from Phase IIb and Phase III studies.[3] |
These results show that this compound cream provides a statistically significant improvement in the signs and symptoms of AD, including a notable reduction in itch, compared to the vehicle.[4]
Topical Corticosteroid Clinical Efficacy
The efficacy of topical corticosteroids is well-established and varies by potency. They are consistently superior to vehicle in clearing eczema and reducing symptoms.
A meta-analysis of 12 randomized controlled trials (RCTs) in children found that 65% of patients responded to topical corticosteroids (all potencies combined) compared to 32% for vehicle or moisturizer.[5] Efficacy increases with potency; one review noted marked improvement in 34% of patients using mild-potency TCS versus 71% using high-potency TCS over 1 to 5 weeks.[5] However, long-term use is limited by potential side effects such as skin atrophy.[4]
| Endpoint | Vehicle / Moisturizer | Topical Corticosteroids (All Potencies) |
| Patient Response Rate | ~32% | ~65% |
| Achieving "Clear" or "Excellent" | Varies | Varies by potency (Higher for potent TCS) |
| Pruritus Reduction | Varies | Significant reduction |
| Data generalized from systematic reviews and meta-analyses.[4][5] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings.
Preclinical Dermatitis Model Workflow
A common workflow for inducing and evaluating treatments in a mouse model of atopic dermatitis is outlined below. This protocol is representative of those used in oxazolone or MC903-induced models.
Detailed Protocol for Oxazolone-Induced Dermatitis:
-
Animals: BALB/c or C57BL/6 mice, 7-8 weeks old.
-
Sensitization (Day 0): A small patch of abdominal skin is shaved. A solution of oxazolone (e.g., 1-3% in acetone/olive oil) is applied to the shaved area.
-
Challenge (Beginning Day 7): A lower concentration of oxazolone (e.g., 0.5-1%) is applied topically to the dorsal and ventral surfaces of one ear, typically every 2-3 days for several weeks to induce a chronic inflammatory response.
-
Treatment: Test articles (vehicle, this compound, or a topical corticosteroid like dexamethasone) are applied topically to the ear, usually twice daily, beginning concurrently with or after the challenge phase.
-
Efficacy Readouts:
-
Ear Thickness: Measured daily or every other day using a digital caliper as an indicator of edema and inflammation.
-
Clinical Score: The severity of erythema, scaling, and excoriation is graded visually (e.g., on a 0-4 scale).
-
Histology: At the end of the study, ear tissue is harvested, fixed, and stained (e.g., with H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Biomarker Analysis: Serum is collected to measure total IgE levels via ELISA. Ear tissue can be homogenized to measure cytokine levels (e.g., IL-4, IL-13, TSLP) via ELISA or qPCR.
-
Clinical Trial Protocol (this compound Phase III Example)
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.[3]
-
Participants: Patients aged 12 years and older with a clinical diagnosis of mild-to-moderate atopic dermatitis, an IGA score of 2 or 3, and affected body surface area between 2% and 20%.[3]
-
Treatment: Patients are randomized (e.g., in a 2:1 ratio) to receive either 1.0% this compound cream or a matching vehicle cream. The cream is applied twice daily to all AD lesions for a period of 8 weeks.[3]
-
Primary Efficacy Endpoint: The proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at Week 8.[3]
-
Secondary Efficacy Endpoints:
-
Mean percentage change from baseline in the Eczema Area and Severity Index (EASI) score.
-
Proportion of patients achieving 50%, 75%, and 90% improvement in EASI score (EASI-50, EASI-75, EASI-90).
-
Change from baseline in a pruritus Visual Analog Scale (VAS) or Numerical Rating Scale (NRS).
-
-
Safety Assessments: Monitoring and reporting of all treatment-emergent adverse events (TEAEs), with a focus on application site reactions.
Conclusion
This compound presents a novel, targeted approach to treating atopic dermatitis by inhibiting the TRPV1 channel, thereby directly addressing neurogenic inflammation and pruritus. Preclinical and clinical data demonstrate its superiority over vehicle in reducing the signs and symptoms of AD with a favorable safety profile.
Topical corticosteroids remain a highly effective standard of care, acting through broad immunosuppression via the glucocorticoid receptor. Their potency in reducing inflammation is well-documented in both preclinical models and extensive clinical use.
While direct comparative trials are lacking, the available evidence suggests that this compound is an effective non-steroidal option, particularly valuable for its targeted effect on itch. High-potency topical corticosteroids may offer a greater magnitude of inflammatory suppression in acute flares, but their use is often limited by potential long-term side effects. This compound's distinct mechanism of action and safety profile position it as a promising therapeutic alternative or complementary agent in the management of atopic dermatitis.
References
- 1. biocytogen.com [biocytogen.com]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical corticosteroids - Systematic review of treatments for atopic eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Topical corticosteroids for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Asivatrep and Other TRPV1 Antagonists in Dermatological and Pain Research
For Immediate Release
A comprehensive analysis of Asivatrep (PAC-14028), a topical Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, reveals a promising efficacy and safety profile for atopic dermatitis, particularly when compared to other TRPV1 antagonists that have faced challenges in clinical development due to systemic side effects. This guide offers a head-to-head comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Introduction to TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in mediating sensations of pain, itch, and heat.[1] Its activation by various stimuli, including capsaicin, heat, and acidic conditions, leads to the release of pro-inflammatory neuropeptides.[2] Consequently, TRPV1 has emerged as a significant therapeutic target for a range of conditions, most notably atopic dermatitis and chronic pain.[2][3] While the therapeutic potential is high, the development of systemic TRPV1 antagonists has been hampered by a significant on-target side effect: hyperthermia.[4][5] this compound, a topical formulation, aims to circumvent this issue by delivering targeted therapy to the skin without significant systemic exposure.[6]
This compound: A Topical Solution for Atopic Dermatitis
This compound is a potent and selective TRPV1 antagonist that has demonstrated significant efficacy in treating mild-to-moderate atopic dermatitis.[7] Clinical trials have shown that topical application of this compound cream improves clinical signs and symptoms of the condition, including a notable reduction in pruritus (itch).[8][9] A key advantage of its topical application is the minimal systemic absorption, thereby avoiding the hyperthermia commonly associated with oral TRPV1 antagonists.[6]
Comparative Efficacy and Safety
Table 1: Comparison of Clinical Efficacy of TRPV1 Antagonists
| Compound | Indication | Route of Administration | Key Efficacy Endpoint(s) & Results | Citation(s) |
| This compound (PAC-14028) | Mild-to-moderate Atopic Dermatitis | Topical (1.0% cream) | Phase 3 (CAPTAIN-AD): At week 8, 36.0% of patients achieved IGA score of 0 or 1 vs. 12.8% in vehicle group (p < 0.001). Mean percentage reduction in EASI score was 44.3% vs. 21.4% for vehicle (p < 0.001). Significant reduction in pruritus visual analog scale (VAS) score. | [7][8] |
| SB-705498 | Pruritus (Histamine & Cowhage induced) | Topical (3% cream) | Healthy Volunteers: No clinically significant differences in pruritus induced by either challenge agent compared to placebo. | [10][11] |
| SB-705498 | Inflammatory Hyperalgesia | Oral (400mg) | Healthy Volunteers: Increased heat pain tolerance at the site of UVB-evoked inflammation. Reduced the area of capsaicin-evoked flare. | [12] |
| AMG 517 | Pain (Post-molar extraction) | Oral | Phase 1b: Efficacy data not the primary focus; study highlighted significant hyperthermia. | [4][5] |
Table 2: Comparison of Safety Profiles of TRPV1 Antagonists
| Compound | Route of Administration | Key Safety Findings | Citation(s) |
| This compound (PAC-14028) | Topical | Well-tolerated with no significant safety issues reported in Phase 3 trials. No evidence of tumorigenesis in preclinical skin carcinogenesis studies. Systemic exposure is low. | [6][7][8] |
| SB-705498 | Topical | Clinically well-tolerated in healthy volunteers. | [10] |
| SB-705498 | Oral | Safe and well-tolerated at single oral doses up to 400mg in healthy volunteers. | [12] |
| AMG 517 | Oral | Elicited marked and long-lasting hyperthermia, with body temperatures exceeding 40°C in some individuals, leading to cessation of its development for systemic use. | [4][5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these compounds, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow.
Caption: TRPV1 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for a Topical TRPV1 Antagonist.
Detailed Experimental Protocols
Calcium Influx Assay for TRPV1 Antagonist Potency
This in vitro assay is crucial for determining the potency (e.g., IC50) of a TRPV1 antagonist.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are commonly used.
-
Methodology:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions.[13][14]
-
After loading, the cells are washed to remove excess dye.
-
The antagonist compound (e.g., this compound) at various concentrations is pre-incubated with the cells for a defined period.
-
A TRPV1 agonist, typically capsaicin, is added to stimulate the channel.
-
The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
The inhibitory effect of the antagonist is calculated relative to the response with the agonist alone, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Animal Model of Atopic Dermatitis
Preclinical efficacy of topical TRPV1 antagonists is often evaluated in rodent models that mimic key features of atopic dermatitis.
-
Model: The oxazolone-induced atopic dermatitis model in mice is frequently utilized.[15]
-
Protocol:
-
Sensitization: Mice are sensitized by applying a solution of oxazolone to a shaved area of the abdomen.
-
Challenge: After a few days, a lower concentration of oxazolone is repeatedly applied to a specific skin site (e.g., the ear or dorsal skin) to elicit a chronic inflammatory response. This repeated challenge typically continues for several weeks.[16]
-
Treatment: During the challenge phase, the test compound (e.g., this compound cream) and a vehicle control are applied topically to the inflamed skin area, usually once or twice daily.
-
Efficacy Assessment:
-
Clinical Scoring: The severity of dermatitis is assessed regularly using a scoring system that evaluates erythema, edema, excoriation, and scaling.
-
Histopathology: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness and inflammatory cell infiltration.
-
Biomarker Analysis: Skin or serum samples can be analyzed for levels of relevant cytokines (e.g., IL-4, IL-13) and IgE.[15]
-
Behavioral Analysis: Scratching behavior can be quantified by video recording and manual counting.
-
-
Body Temperature Measurement in Rodents
Assessing the potential for hyperthermia is a critical safety evaluation for any new TRPV1 antagonist.
-
Methodology:
-
Rodents (rats or mice) are implanted with telemetry probes that allow for continuous monitoring of core body temperature without handling stress.[17]
-
After a recovery period and baseline temperature recording, the animals are administered the TRPV1 antagonist, typically via the intended clinical route (topical for this compound) and often a systemic route (oral or intravenous) for comparison.
-
Core body temperature is continuously recorded for several hours post-administration.
-
The data is compared to that from vehicle-treated control animals to identify any significant changes in body temperature.
-
Conclusion
This compound stands out among TRPV1 antagonists due to its topical formulation, which effectively targets skin-level pruritus and inflammation in atopic dermatitis while avoiding the systemic side effect of hyperthermia that has plagued the development of oral counterparts. The presented data underscores the potential of localized TRPV1 antagonism as a promising therapeutic strategy for inflammatory skin conditions. Further research and clinical trials will continue to delineate its full therapeutic potential and place in the atopic dermatitis treatment landscape.
References
- 1. Transient Receptor Potential Channels and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging therapies for atopic dermatitis: TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1 in chronic pruritus and pain: Soft modulation as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. A TRPV1 antagonist, PAC-14028 does not increase the risk of tumorigenesis in chemically induced mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. A Randomised Trial Evaluating the Effects of the TRPV1 Antagonist SB705498 on Pruritus Induced by Histamine, and Cowhage Challenge in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomised trial evaluating the effects of the TRPV1 antagonist SB705498 on pruritus induced by histamine, and cowhage challenge in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel, topical, nonsteroidal, TRPV1 antagonist, PAC-14028 cream improves skin barrier function and exerts anti-inflammatory action through modulating epidermal differentiation markers and suppressing Th2 cytokines in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Asivatrep's Anti-Pruritic Efficacy Validated Against Tacrolimus, a Standard of Care in Atopic Dermatitis
A comprehensive comparison of the anti-pruritic effects of the novel TRPV1 antagonist, Asivatrep, against the established topical calcineurin inhibitor, Tacrolimus, demonstrates comparable efficacy in providing relief for patients with atopic dermatitis. This guide provides a detailed analysis of the clinical data, experimental protocols, and underlying mechanisms of action for researchers and drug development professionals.
This comparison guide synthesizes data from key clinical trials to objectively evaluate the performance of this compound in reducing pruritus, a primary symptom of atopic dermatitis, against a widely recognized positive control, 0.1% Tacrolimus ointment. The data presented is intended to provide a clear, evidence-based overview for scientific and research audiences.
Comparative Efficacy in Pruritus Reduction
The following table summarizes the quantitative data on the anti-pruritic effects of this compound and 0.1% Tacrolimus ointment from their respective pivotal clinical trials.
| Parameter | This compound 1% Cream | 0.1% Tacrolimus Ointment (Positive Control) | Vehicle (Placebo) |
| Clinical Trial | CAPTAIN-AD (Phase 3) | Hanifin et al. (2001) (Phase 3) | CAPTAIN-AD & Hanifin et al. |
| Treatment Duration | 8 Weeks | 12 Weeks | 8 & 12 Weeks |
| Primary Endpoint for Pruritus | Mean Change from Baseline in Pruritus Visual Analog Scale (VAS) Score | Patient's Assessment of Pruritus | Mean Change from Baseline in Pruritus VAS Score / Patient's Assessment |
| Mean Change in Pruritus Score | -2.3 ± 2.4[1][2] | Data on mean change not explicitly stated in the same format; however, significant improvement in pruritus was a key finding.[3] | -1.5 ± 2.4[1][2] |
| Key Pruritus-Related Finding | Statistically significant reduction in pruritus VAS score compared to vehicle (P = .02).[1][2] | Significantly greater improvement in patient's assessment of pruritus compared to vehicle (P<.001).[3] | - |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the comparative data.
This compound: CAPTAIN-AD Phase 3 Trial Protocol
-
Study Design: A randomized, double-blind, vehicle-controlled, phase 3 clinical trial.[1]
-
Participant Population: 240 patients aged 12 years and older with mild to moderate atopic dermatitis.[1]
-
Treatment Groups: Patients were randomly assigned in a 2:1 ratio to receive either 1.0% this compound cream or a vehicle cream.[1]
-
Dosing Regimen: Twice-daily application for a duration of 8 weeks.[1]
-
Efficacy Assessments: The primary endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 or 1 at week 8. Secondary endpoints included the mean percentage reduction in the Eczema Area and Severity Index (EASI) score and the mean change in the pruritus visual analog scale (VAS) score.[1]
Tacrolimus: Pivotal Phase 3 Trial Protocol (Hanifin et al., 2001)
-
Study Design: Two randomized, double-blind, vehicle-controlled, multicenter, phase 3 clinical trials.[3][4]
-
Participant Population: 632 adult patients with moderate to severe atopic dermatitis.[3]
-
Treatment Groups: Patients were randomized to apply either 0.03% or 0.1% Tacrolimus ointment, or a vehicle ointment.[3]
-
Dosing Regimen: Twice-daily application for up to 12 weeks.[3]
-
Efficacy Assessments: Evaluations included a physician's global evaluation of clinical response, percentage of body surface area affected, individual signs of atopic dermatitis, the Eczema Area and Severity Index (EASI) score, and the patient's assessment of pruritus.[3]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and Tacrolimus in mitigating pruritus are visualized in the following signaling pathway diagram.
Caption: Simplified signaling pathways of pruritus targeted by this compound and Tacrolimus.
Experimental Workflow for Anti-Pruritic Clinical Trials
The standardized workflow for conducting clinical trials to evaluate the efficacy of anti-pruritic agents is outlined in the diagram below.
Caption: Standard workflow of a randomized controlled clinical trial for anti-pruritic agents.
References
- 1. A 12-week study of tacrolimus ointment for the treatment of atopic dermatitis in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical tacrolimus for atopic dermatitis | Cochrane [cochrane.org]
- 3. Tacrolimus ointment for the treatment of atopic dermatitis in adult patients: part I, efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrolimus ointment for the treatment of atopic dermatitis in adult patients: part II, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Asivatrep and Pimecrolimus: A Comparative Efficacy Analysis for Atopic Dermatitis
In the landscape of topical treatments for atopic dermatitis (AD), two non-steroidal agents, asivatrep and pimecrolimus, offer distinct mechanisms of action for managing this chronic inflammatory skin condition. This compound, a novel antagonist of the transient receptor potential vanilloid 1 (TRPV1), and pimecrolimus, a well-established calcineurin inhibitor, both aim to alleviate the symptoms of AD, particularly pruritus and inflammation. This guide provides a comparative overview of their efficacy, supported by data from key clinical trials, and details their respective mechanisms and experimental protocols.
Mechanism of Action
This compound is a potent and selective antagonist of TRPV1, a nonselective cation channel that plays a significant role in itch and inflammation in atopic dermatitis.[1] By blocking TRPV1, this compound aims to reduce the release of pro-inflammatory mediators and interrupt the itch signaling pathway.[2]
Pimecrolimus is an immunomodulating macrolactam that inhibits calcineurin, a protein phosphatase.[3] By binding to the cytosolic receptor macrophilin-12, the resulting complex inhibits calcineurin's ability to dephosphorylate the nuclear factor of activated T-cells (NF-AT).[3][4] This action blocks the transcription of inflammatory cytokines, thereby reducing the inflammatory response in the skin.[3][4]
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways targeted by this compound and pimecrolimus.
graph Asivatrep_Pathway {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Figure 1: this compound's inhibitory action on the TRPV1 signaling pathway.
graph Pimecrolimus_Pathway {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Figure 2: Pimecrolimus's inhibition of the calcineurin signaling pathway.
Efficacy Data: this compound vs. Vehicle
The efficacy of this compound was evaluated in the CAPTAIN-AD Phase 3 clinical trial, a randomized, double-blind, vehicle-controlled study.[4]
| Efficacy Endpoint (Week 8) | This compound 1.0% (n=160) | Vehicle (n=80) | p-value |
| IGA Success (Score of 0 or 1) | 36.0% | 12.8% | <0.001 |
| ≥2-point IGA Improvement | 20.3% | 7.7% | 0.01 |
| Mean % Reduction in EASI Score | 44.3% | 21.4% | <0.001 |
| EASI-50 Achievement | 47.5% | 22.5% | <0.001 |
| EASI-75 Achievement | 25.0% | 10.0% | 0.005 |
| EASI-90 Achievement | 10.6% | 3.8% | 0.08 |
| Mean Change in Pruritus VAS | -2.3 | -1.5 | 0.02 |
Data sourced from the CAPTAIN-AD study.[4]
Efficacy Data: Pimecrolimus vs. Vehicle
The efficacy of pimecrolimus has been established in numerous clinical trials. The following table summarizes pooled data from two identical 26-week studies in children with mild to moderately severe atopic dermatitis.[5]
| Efficacy Endpoint (Day 43) | Pimecrolimus 1% | Vehicle | p-value |
| IGA Success (Score of 0 or 1) | 34.8% | 18.4% | <0.001 |
Data from a pooled analysis of two long-term studies.[5]
Experimental Protocols
This compound: CAPTAIN-AD Study Protocol
The CAPTAIN-AD study was a Phase 3, randomized, double-blind, vehicle-controlled trial.[4][6]
-
Participants : 240 patients aged ≥12 years with mild to moderate atopic dermatitis.[4]
-
Randomization : Patients were randomly assigned in a 2:1 ratio to receive either 1.0% this compound cream or a vehicle cream.[4]
-
Treatment Regimen : The assigned cream was applied twice daily for 8 weeks.[4]
-
Primary Endpoint : The proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.[4]
-
Secondary Endpoints : Included the proportion of patients with at least a 2-point improvement in IGA from baseline, the percentage change in the Eczema Area and Severity Index (EASI) score, and the change in the pruritus visual analog scale (VAS).[4]
-
Assessments : Efficacy and safety assessments were conducted at weeks 1, 3, 6, and 8.[6]
graph CAPTAIN_AD_Workflow {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Figure 3: Experimental workflow of the CAPTAIN-AD trial.
Pimecrolimus: Representative Phase III Study Protocol
The following represents a typical protocol for a pivotal Phase III clinical trial of pimecrolimus cream for atopic dermatitis, based on common elements from multiple studies.[5][7]
-
Participants : Children and adults with mild to moderate atopic dermatitis.[5]
-
Design : Randomized, double-blind, vehicle-controlled, parallel-group study.
-
Treatment Regimen : Pimecrolimus 1% cream or vehicle cream applied twice daily to affected areas for a duration of 6 weeks to 6 months.[5][7]
-
Primary Endpoint : The proportion of patients with an IGA score of 0 (clear) or 1 (almost clear) at the end of the treatment period.[5]
-
Secondary Endpoints : Often include assessments of pruritus, the Eczema Area and Severity Index (EASI), and patient-reported outcomes.[7]
-
Rescue Medication : In some studies, patients were permitted to use a low- to mid-potency topical corticosteroid for disease flares.
Safety and Tolerability
This compound : In the CAPTAIN-AD study, this compound cream was well-tolerated, and no significant safety issues were reported.[4]
Pimecrolimus : The most common side effects of pimecrolimus cream are application site reactions, such as a mild to moderate feeling of warmth or burning.[8] These reactions are typically transient and occur early in the course of treatment.
Conclusion
Both this compound and pimecrolimus have demonstrated efficacy in the treatment of mild to moderate atopic dermatitis compared to vehicle. This compound offers a novel mechanism of action by targeting the TRPV1 channel, which is implicated in both itch and inflammation. Pimecrolimus, a calcineurin inhibitor, has a longer history of use and a well-established efficacy and safety profile. The choice between these agents may depend on individual patient characteristics, previous treatment responses, and tolerability. Direct comparative studies would be necessary to definitively establish the relative efficacy and safety of this compound and pimecrolimus.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained efficacy and safety of pimecrolimus cream 1% when used long-term (up to 26 weeks) to treat children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. skintherapyletter.com [skintherapyletter.com]
- 8. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]
A Comparative Analysis of Asivatrep and JAK Inhibitors for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark
The therapeutic landscape for atopic dermatitis (AD), or eczema, is rapidly evolving with the emergence of novel targeted therapies. This guide provides a comparative overview of two distinct classes of topical treatments: Asivatrep, a first-in-class Transient Receptor Potential Vanilloid-1 (TRPV1) antagonist, and Janus kinase (JAK) inhibitors. This comparison is based on available clinical trial data and is intended to inform research and development professionals on their respective mechanisms, efficacy, and safety profiles.
Executive Summary
This compound and topical JAK inhibitors represent significant advancements in the management of atopic dermatitis, offering alternatives to traditional therapies like topical corticosteroids and calcineurin inhibitors. This compound introduces a novel mechanism of action by targeting the TRPV1 receptor, which is implicated in itch and inflammation.[1][2] Topical JAK inhibitors, on the other hand, modulate the immune response by inhibiting the JAK-STAT signaling pathway, a crucial mediator of inflammatory cytokines in AD.[3][4]
While direct head-to-head comparative trials are not yet available, this guide will synthesize data from key clinical studies to provide an objective benchmark of their performance. The primary focus will be on this compound, for which Phase 3 data is available, and a selection of well-established topical JAK inhibitors.
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of this compound and JAK inhibitors underpin their therapeutic effects in atopic dermatitis.
This compound: Targeting the "Itch Receptor"
This compound is a potent and selective antagonist of the TRPV1 receptor.[1] In atopic dermatitis, TRPV1 is overexpressed in skin lesions and plays a significant role in mediating the hallmark symptom of pruritus (itch) and contributing to inflammation.[5] By blocking the activation of TRPV1, this compound aims to directly interrupt the itch signaling cascade and reduce the release of pro-inflammatory molecules.[1][5]
JAK Inhibitors: Modulating the Inflammatory Cascade
JAK inhibitors, in contrast, target the intracellular JAK-STAT signaling pathway.[3] This pathway is activated by numerous cytokines that are pivotal in the inflammatory processes of atopic dermatitis. By inhibiting one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs can effectively dampen the immune response that drives the signs and symptoms of eczema.[6][7]
Performance Benchmark: A Review of Clinical Trial Data
The following tables summarize the efficacy and safety data from key clinical trials for this compound and a representative topical JAK inhibitor, Ruxolitinib. It is crucial to note that these data are not from head-to-head trials and any direct comparison should be interpreted with caution due to potential differences in study populations and designs.
Table 1: Efficacy of this compound vs. Topical Ruxolitinib in Atopic Dermatitis
| Efficacy Endpoint | This compound 1% Cream (CAPTAIN-AD Trial)[8] | Ruxolitinib 1.5% Cream (Phase II Study)[9] |
| Primary Endpoint | 36.0% of patients achieved IGA score of 0 or 1 at Week 8 | 71.6% reduction in EASI score at Week 4 |
| EASI Score Improvement | 44.3% mean percentage reduction from baseline at Week 8 | Not reported as a mean percentage reduction |
| Pruritus Reduction | Mean change of -2.3 in pruritus visual analog scale score at Week 8 | Significant reduction in pruritus after only 1 day |
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index.
Table 2: Safety Profile of this compound vs. Topical Ruxolitinib
| Adverse Events | This compound 1% Cream (CAPTAIN-AD Trial)[8] | Ruxolitinib 1.5% Cream (Phase II Study)[9] |
| Treatment-Emergent Adverse Events (TEAEs) | Generally mild in severity, with most unrelated to this compound. | Good safety profile reported. |
| Application Site Reactions | Not associated with clinically significant application site reactions.[2] | Specific data on application site reactions not detailed in the provided source. |
Experimental Protocols
A generalized understanding of the methodologies employed in the clinical trials is essential for a comprehensive comparison.
This compound (CAPTAIN-AD Phase 3 Trial) Methodology[8]
-
Study Design: A randomized, double-blind, vehicle-controlled study.
-
Patient Population: Patients aged 12 years and older with mild-to-moderate atopic dermatitis.
-
Treatment Regimen: Twice-daily application of 1.0% this compound cream or a vehicle cream for 8 weeks.
-
Primary Endpoint: The proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.
-
Secondary Endpoints: Mean percentage reduction in the Eczema Area and Severity Index (EASI) score and change in the pruritus visual analog scale score.
Topical JAK Inhibitor (Representative Phase II/III Trial) Methodology[9]
-
Study Design: Typically randomized, double-blind, vehicle- or active-controlled studies.
-
Patient Population: Varies by trial, but often includes patients with mild-to-moderate or moderate-to-severe atopic dermatitis.
-
Treatment Regimen: Twice-daily application of the topical JAK inhibitor cream at varying concentrations or a control.
-
Primary Endpoint: Commonly the proportion of patients achieving an IGA score of 0 or 1, or a certain percentage improvement in EASI score (e.g., EASI-75).
-
Secondary Endpoints: Often include pruritus reduction, and other patient-reported outcomes.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's mechanism of action via TRPV1 antagonism.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]
- 6. researchgate.net [researchgate.net]
- 7. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Asivatrep's Efficacy in Atopic Dermatitis Validated by Vehicle-Controlled Study Design
A pivotal phase 3, randomized, double-blind, vehicle-controlled study (CAPTAIN-AD) has demonstrated the clinical efficacy and safety of Asivatrep, a potent and selective antagonist of the transient receptor potential vanilloid subfamily V member 1 (TRPV1), in the topical treatment of atopic dermatitis (AD). The study's robust design, utilizing a vehicle control, provides clear evidence of this compound's therapeutic effects in reducing the signs and symptoms of this chronic inflammatory skin condition.
This compound operates by targeting TRPV1, a key receptor involved in itch and inflammation signaling pathways in atopic dermatitis.[1][2] By blocking this receptor, this compound aims to alleviate the burdensome symptoms of AD, including pruritus (itching) and skin lesions. The vehicle-controlled design of the CAPTAIN-AD trial was crucial in isolating the effects of the active ingredient, this compound, from the therapeutic benefits of the cream base itself.
Comparative Efficacy of this compound and Other Topical AD Therapies
The following tables summarize the key efficacy data from the vehicle-controlled study of this compound and compare it with data from vehicle-controlled trials of other commonly used topical treatments for atopic dermatitis, including corticosteroids, calcineurin inhibitors, and phosphodiesterase 4 (PDE4) inhibitors.
Table 1: Efficacy of this compound in Mild to Moderate Atopic Dermatitis (CAPTAIN-AD Trial)
| Outcome Measure | This compound 1.0% Cream | Vehicle Cream | p-value |
| IGA Success (Score 0 or 1) at Week 8 | 36.0% | 12.8% | <0.001 |
| ≥2-point IGA Improvement from Baseline at Week 8 | 20.3% | 7.7% | 0.01 |
| Mean % Reduction in EASI Score at Week 8 | 44.3% | 21.4% | <0.001 |
| Mean Change in Pruritus VAS Score at Week 8 | -2.3 ± 2.4 | -1.5 ± 2.4 | 0.02 |
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.
Table 2: Comparative Efficacy of Various Topical Treatments for Atopic Dermatitis from Vehicle-Controlled Trials
| Treatment Class | Active Ingredient | Outcome Measure | Efficacy vs. Vehicle |
| TRPV1 Antagonist | This compound 1.0% | IGA Success (Week 8) | 36.0% vs 12.8% |
| Topical Corticosteroid | Various | Responder Rate | 65% vs 32% |
| Calcineurin Inhibitor | Tacrolimus 0.1% | Improvement in AD | 48-67% vs 16-38% (at 3 weeks) |
| Calcineurin Inhibitor | Pimecrolimus 1% | Improvement in AD | 44% vs 22% (at 6 weeks) |
| PDE4 Inhibitor | Crisaborole 2% | IGA Success | Higher response rate vs. vehicle |
| PDE4 Inhibitor | PF-07038124 0.001% | % Change in EASI (Week 6) | -74.9% vs -35.5% |
Experimental Protocols
This compound (CAPTAIN-AD Study)
The CAPTAIN-AD study was a phase 3, randomized, double-blind, vehicle-controlled trial.[3][4] Patients aged 12 years and older with mild to moderate atopic dermatitis were enrolled.[3][4] Participants were randomly assigned in a 2:1 ratio to receive either 1.0% this compound cream or a vehicle cream, applied twice daily for 8 weeks.[3][4] The primary endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.[3][4] Secondary endpoints included the percentage change in the Eczema Area and Severity Index (EASI) score and the change in the pruritus visual analog scale (VAS) score.[3]
Topical Corticosteroids
A meta-analysis of 12 randomized controlled trials involving 2224 children compared topical corticosteroids of various potencies to a vehicle or moisturizer.[5] The proportion of responders to treatment was the primary outcome measure.[5]
Topical Calcineurin Inhibitors
Randomized controlled trials have compared topical calcineurin inhibitors, such as tacrolimus and pimecrolimus, to a vehicle. For instance, two RCTs with 464 patients evaluated 0.1% tacrolimus ointment against a vehicle or 1% hydrocortisone acetate ointment, with improvement in atopic dermatitis as the outcome.[2] Similarly, a meta-analysis of eight RCTs with 2298 patients assessed the efficacy of 1% pimecrolimus cream versus a vehicle at 6 weeks.[2]
Topical PDE4 Inhibitors
A phase 2a study of the experimental topical PDE4 inhibitor PF-07038124 involved 104 patients with mild to moderate AD or plaque psoriasis.[1][6] Patients were randomized to receive either 0.001% PF-07038124 topical ointment or a vehicle once daily for 6 weeks.[1][6] The primary endpoint for AD patients was the percent change from baseline in the EASI total score at week 6.[1][6]
Visualizing the Mechanisms and Processes
To better understand the underlying biology and the experimental approach, the following diagrams illustrate the TRPV1 signaling pathway in atopic dermatitis and the workflow of a typical vehicle-controlled study.
Figure 1. Simplified TRPV1 Signaling Pathway in Atopic Dermatitis.
Figure 2. Vehicle-Controlled Study Workflow.
References
- 1. Experimental Topical Drug Shows Promise for Atopic Dermatitis and Plaque Psoriasis | MDedge [mdedge.com]
- 2. Topical calcineurin inhibitors for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Review and Meta-analysis Comparing Topical Corticosteroids With Vehicle/Moisturizer in Childhood Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental topical PDE4 inhibitor showed superior efficacy for atopic dermatitis, plaque psoriasis: JAMA [medicaldialogues.in]
Cross-Validation of Asivatrep's Mechanism of Action in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asivatrep (also known as PAC-14028) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel implicated in the pathophysiology of atopic dermatitis (AD).[1][2][3] Its therapeutic potential lies in its ability to modulate the sensation of itch and to exert anti-inflammatory effects.[4] This guide provides a comparative analysis of this compound's mechanism of action across various key cell types involved in the pathogenesis of atopic dermatitis, offering a cross-validation of its effects. We also present a comparison with other therapeutic alternatives and provide detailed experimental protocols for the key assays cited.
This compound: Mechanism of Action
This compound functions by inhibiting the TRPV1 receptor, which is found on sensory neurons, keratinocytes, mast cells, and dendritic cells.[3][4] Activation of TRPV1 by various stimuli, such as heat, low pH, and endogenous inflammatory mediators, leads to an influx of calcium ions. This influx triggers the release of pro-inflammatory mediators, including cytokines and neuropeptides, which contribute to the symptoms of atopic dermatitis, such as itching and inflammation.[4] By blocking the TRPV1 channel, this compound effectively mitigates these downstream effects.[4]
A crucial aspect of this compound's mechanism is the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5] These pathways are central to the inflammatory response, and their inhibition by this compound contributes significantly to its anti-inflammatory properties.
Comparative Efficacy of this compound Across Different Cell Types
The following table summarizes the known effects of this compound on key cell types involved in atopic dermatitis. While direct comparative studies with identical assays across all cell types are limited, this table synthesizes available data to provide a cross-validation of its mechanism.
| Cell Type | Key Role in Atopic Dermatitis | Effect of this compound | Quantitative Data | Supporting Experimental Evidence |
| Keratinocytes | Form the skin barrier; produce inflammatory mediators. | Inhibits capsaicin-evoked calcium influx; restores skin barrier function.[1][6] | Inhibits capsaicin-evoked calcium influx at sub-micromolar concentrations.[2][6] | Calcium influx assays in human keratinocytes (HaCaT cells).[1] |
| Sensory Neurons | Transmit itch and pain signals; release neuropeptides that promote inflammation. | Reduces itch and pain signaling by blocking TRPV1 activation.[4] | - | In vivo models of pruritus and pain; calcium imaging in dorsal root ganglion (DRG) neurons. |
| Mast Cells | Release histamine and other pro-inflammatory mediators upon activation (degranulation). | Suppresses mast cell degranulation.[6] | - | Mast cell degranulation assays (e.g., measuring β-hexosaminidase release). |
| Dendritic Cells | Antigen-presenting cells that initiate and shape the immune response. | Modulates cytokine production. | - | In vitro studies on cytokine secretion by dendritic cells following stimulation. |
Comparison with Alternative Atopic Dermatitis Therapies
This compound's targeted action on TRPV1 distinguishes it from other topical treatments for atopic dermatitis. The following table provides a comparison with major alternative therapies.
| Therapeutic Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| Topical Corticosteroids | Broad anti-inflammatory effects through glucocorticoid receptor activation. | Highly effective for inflammation and itch. | Skin atrophy, striae, and systemic side effects with long-term use.[7] |
| Topical Calcineurin Inhibitors (e.g., Pimecrolimus, Tacrolimus) | Inhibit calcineurin, leading to reduced T-cell activation and inflammatory cytokine production. | Effective non-steroidal option; suitable for sensitive skin areas. | Application site burning and stinging; potential for immunosuppression.[7] |
| Topical PDE4 Inhibitors (e.g., Crisaborole) | Inhibit phosphodiesterase 4, leading to increased intracellular cAMP and reduced production of inflammatory cytokines. | Non-steroidal; good safety profile. | Application site pain is a common side effect. |
| Topical JAK Inhibitors (e.g., Ruxolitinib) | Inhibit Janus kinases, blocking the signaling of multiple pro-inflammatory cytokines. | Rapid onset of action for itch relief. | Potential for systemic absorption and associated side effects. |
| This compound (TRPV1 Antagonist) | Selectively blocks the TRPV1 channel, reducing itch signaling and inflammation. | Novel mechanism of action targeting a key receptor in itch and neurogenic inflammation. | Primarily targets neurogenic inflammation and itch; may be less effective for purely immune-driven inflammation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Influx Assay in Keratinocytes
Objective: To measure the inhibitory effect of this compound on capsaicin-induced calcium influx in human keratinocytes (HaCaT cells).
Materials:
-
HaCaT cells
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin solution
-
This compound solutions of varying concentrations
-
Fluorescence plate reader
Procedure:
-
Culture HaCaT cells in a 96-well black-walled, clear-bottom plate until they reach 80-90% confluency.
-
Wash the cells twice with HBSS.
-
Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye.
-
Add HBSS containing varying concentrations of this compound or vehicle control to the wells and incubate for 15 minutes.
-
Measure the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission) using a fluorescence plate reader.
-
Add capsaicin solution (e.g., 1 µM final concentration) to induce calcium influx.
-
Immediately measure the fluorescence ratio at regular intervals for several minutes to monitor the change in intracellular calcium concentration.
-
Calculate the percentage inhibition of the capsaicin-induced calcium influx by this compound at each concentration to determine the IC50 value.
Western Blot for MAPK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of MAP kinases (e.g., ERK1/2, p38) in HaCaT cells.
Materials:
-
HaCaT cells
-
Cell culture medium
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HaCaT cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with PMA (e.g., 100 ng/mL) for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAP kinases overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Luciferase Reporter Assay
Objective: To measure the inhibitory effect of this compound on NF-κB activation in HaCaT cells.
Materials:
-
HaCaT cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
Stimulating agent (e.g., TNF-α)
-
This compound solutions
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HaCaT cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow the cells to recover and express the plasmids for 24-48 hours.
-
Pre-treat the transfected cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage inhibition of TNF-α-induced NF-κB activation by this compound.
Mast Cell Degranulation Assay
Objective: To evaluate the effect of this compound on the degranulation of mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium
-
Sensitizing agent (e.g., anti-DNP IgE)
-
Stimulating agent (e.g., DNP-HSA)
-
This compound solutions
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
Spectrophotometer
Procedure:
-
Sensitize mast cells with anti-DNP IgE overnight.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate degranulation by adding DNP-HSA for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
To measure the total β-hexosaminidase release, lyse the cells in the original plate with Triton X-100.
-
Add the pNAG substrate to both the supernatant and the lysate plates and incubate for 1-2 hours at 37°C.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.
Visualizations
Signaling Pathways
References
- 1. This compound | PAC14028 | High potency TRPV1 antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Asivatrep's Safety Profile: A Comparative Analysis with Existing Atopic Dermatitis Treatments
For Immediate Release
A comprehensive analysis of the safety profile of Asivatrep, a novel topical Transient Receptor Potential Vanilloid-1 (TRPV1) antagonist, reveals a favorable and well-tolerated profile for the treatment of mild-to-moderate atopic dermatitis (AD). This guide provides a comparative analysis of this compound's safety data with established AD therapies, including topical corticosteroids, topical and systemic Janus kinase (JAK) inhibitors, and the biologic agent dupilumab. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's position within the current therapeutic landscape.
Executive Summary
This compound cream has demonstrated a positive safety and tolerability profile in clinical trials, with no significant safety issues reported.[1][2] The overall incidence of treatment-emergent adverse events (TEAEs) was low and comparable to vehicle. This contrasts with the known adverse effect profiles of other widely used AD treatments, which can include skin atrophy with topical corticosteroids, application site reactions with topical JAK inhibitors, and systemic risks with oral JAK inhibitors and biologics. This guide will delve into the quantitative safety data from key clinical trials, outline the experimental protocols of these studies, and visually represent the relevant signaling pathways.
Comparative Safety Data
The following tables summarize the quantitative safety data from pivotal clinical trials of this compound and its comparators.
Table 1: Safety Profile of this compound (CAPTAIN-AD Trial) [1][3][4][5]
| Adverse Event | This compound 1.0% Cream (n=157) | Vehicle Cream (n=80) |
| Overall TEAEs | 14.7% | 6.3% |
| Application Site Reactions | Not associated with clinically significant reactions | - |
| Serious Adverse Events | No significant safety issues reported | No significant safety issues reported |
Table 2: Safety Profile of Topical Corticosteroids [6][7][8][9]
| Adverse Event | Frequency | Notes |
| Skin Atrophy/Thinning | Uncommon with short-term use; one 5-year RCT reported one case in 1213 patients using mild/moderate potency TCS.[8][10] | Risk increases with high potency, long-duration use, and occlusion. |
| Telangiectasia | Infrequent with short-term use. | More common with prolonged use of potent steroids. |
| Folliculitis | Uncommon | Can occur with occlusive use. |
| Biochemical Adrenal Suppression | 3.8% in a meta-analysis of 11 observational studies in children.[6][7] | Effects were reversible upon treatment cessation. |
Table 3: Safety Profile of Topical JAK Inhibitors (Ruxolitinib Cream - TRuE-AD1 & TRuE-AD2 Pooled Data)
| Adverse Event | Ruxolitinib Cream 0.75% | Ruxolitinib Cream 1.5% | Vehicle | |---|---|---| | Application Site Pruritus | 1.0% | 1.5% | 2.6% | | Application Site Pain | 0.8% | 0.7% | 0.5% | | Nasopharyngitis | 8.9% | 9.9% | 7.9% | | Upper Respiratory Tract Infection | 10.3% | 11.4% | 5.9% |
Table 4: Safety Profile of Systemic JAK Inhibitors (Abrocitinib - JADE MONO-1 Trial) [11][12]
| Adverse Event | Abrocitinib 200 mg (n=154) | Abrocitinib 100 mg (n=156) | Placebo (n=77) |
| Nausea | 14.9% | 6.4% | 2.6% |
| Nasopharyngitis | 7.8% | 12.8% | 9.1% |
| Headache | 9.7% | 5.8% | 3.9% |
| Acne | 6.5% | 2.6% | 0% |
| Herpes Simplex | 3.2% | 3.8% | 1.3% |
| Serious Adverse Events | 3.2% | 3.2% | 3.9% |
Table 5: Safety Profile of Dupilumab (SOLO 1 & SOLO 2 Pooled Data) [13][14][15][16][17]
| Adverse Event | Dupilumab 300 mg q2w (n=458) | Placebo (n=461) |
| Injection Site Reactions | 10% | 6% |
| Conjunctivitis | 8% | 2% |
| Nasopharyngitis | 12% | 10% |
| Headache | 10% | 8% |
| Upper Respiratory Tract Infection | 10% | 9% |
| Serious Adverse Events | 1% | 3% |
Experimental Protocols
This compound: CAPTAIN-AD Trial[1][3][4][5]
-
Study Design: A phase 3, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Participants: Patients aged 12 years and older with mild-to-moderate atopic dermatitis.
-
Intervention: Patients were randomized (2:1) to receive 1.0% this compound cream or a vehicle cream, applied twice daily for 8 weeks.
-
Primary Endpoint: The proportion of patients with an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.
-
Safety Assessments: Standard safety assessments were conducted throughout the trial, including monitoring of treatment-emergent adverse events.
Topical JAK Inhibitors: TRuE-AD1 and TRuE-AD2 Trials (Ruxolitinib)[18][19][20][21]
-
Study Design: Two identical phase 3, randomized, double-blind, vehicle-controlled studies.
-
Participants: Patients aged ≥12 years with atopic dermatitis for ≥2 years, an IGA score of 2 or 3, and 3% to 20% affected body surface area.
-
Intervention: Patients were randomized (2:2:1) to twice-daily application of 0.75% ruxolitinib cream, 1.5% ruxolitinib cream, or vehicle cream for 8 continuous weeks.
-
Primary Endpoint: The proportion of patients achieving IGA Treatment Success (IGA score of 0 or 1 with a ≥2-grade improvement from baseline) at week 8.
-
Safety Assessments: Monitoring of adverse events, including application site reactions and systemic events.
Systemic JAK Inhibitors: JADE MONO-1 Trial (Abrocitinib)[11][12][22][23]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, phase 3 trial.
-
Participants: Patients aged ≥12 years with moderate-to-severe atopic dermatitis (IGA score ≥3, EASI score ≥16, ≥10% body surface area affected).
-
Intervention: Patients were randomly assigned (2:2:1) to receive oral abrocitinib 100 mg, abrocitinib 200 mg, or a matching placebo once daily for 12 weeks.
-
Co-Primary Endpoints: The proportion of patients achieving an IGA response (score of 0 or 1 and a ≥2-grade improvement from baseline) and the proportion of patients achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI-75) at week 12.
-
Safety Assessments: Comprehensive monitoring of adverse events, including laboratory parameters.
Biologic: SOLO 1 and SOLO 2 Trials (Dupilumab)[14][16][17][24][25][26]
-
Study Design: Two identical randomized, placebo-controlled, phase 3 trials.
-
Participants: Adults with moderate-to-severe atopic dermatitis whose disease was inadequately controlled by topical treatments.
-
Intervention: Patients were randomized to receive subcutaneous dupilumab 300 mg every 2 weeks or placebo for 16 weeks.
-
Primary Endpoint: The proportion of patients with an IGA score of 0 or 1 and a reduction of 2 or more points from baseline at week 16.
-
Safety Assessments: Monitoring of adverse events, with a focus on injection site reactions, conjunctivitis, and infections.
Signaling Pathways and Experimental Workflows
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety of topical corticosteroids in atopic eczema: an umbrella review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The long-term safety of topical corticosteroids in atopic dermatitis: A systematic review - ePrints Soton [eprints.soton.ac.uk]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
- 10. The long‐term safety of topical corticosteroids in atopic dermatitis: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Efficacy and safety of abrocitinib in adults and adolescents with moderate-to-severe atopic dermatitis (JADE MONO-1): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adult Clinical Trial Safety Profile | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 14. A Review of Phase 3 Trials of Dupilumab for the Treatment of Atopic Dermatitis in Adults, Adolescents, and Children Aged 6 and Up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DUPIXENT® (dupilumab) Efficacy Results for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 16. Adult Clinical Study Designs | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 17. researchgate.net [researchgate.net]
Asivatrep: A Novel Non-Steroidal Approach to Inflammatory Skin Disease
A Comparative Analysis of Asivatrep Against Topical Corticosteroids and JAK Inhibitors for the Treatment of Atopic Dermatitis
For researchers and drug development professionals navigating the landscape of inflammatory skin disease therapeutics, the emergence of this compound presents a compelling non-steroidal alternative. This guide provides an objective comparison of this compound's performance with established treatments like topical corticosteroids and the newer class of topical Janus kinase (JAK) inhibitors, supported by available experimental data.
Mechanism of Action: A Differentiated Approach
This compound distinguishes itself through a unique mechanism of action, targeting the Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2] TRPV1 is a non-selective cation channel predominantly found on sensory neurons and is implicated in the signaling of itch and the regulation of inflammation.[2][3] In atopic dermatitis, TRPV1 is overexpressed in skin lesions, and its activation leads to the release of molecules that enhance both itching and inflammation.[3] this compound, as a potent and selective antagonist of TRPV1, blocks this pathway, thereby reducing the release of pro-inflammatory cytokines and chemokines.[1] This targeted action aims to alleviate the hallmark symptoms of atopic dermatitis, such as pruritus and redness, by addressing the underlying inflammation.[1]
In contrast, topical corticosteroids, the long-standing first-line therapy, exert their anti-inflammatory effects through a broad mechanism involving the suppression of multiple inflammatory cytokines and immune cells. While effective, their long-term use is associated with potential side effects like skin atrophy and telangiectasia.[4] Topical JAK inhibitors, a more recent class of non-steroidal agents, function by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for the signaling of numerous cytokines involved in the pathogenesis of atopic dermatitis.[5]
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. This compound cream as a therapeutic option for atopic dermatitis [aaaai.org]
- 3. Topical corticosteroids in atopic dermatitis: Recent research reassures that they are safe and effective in the medium term - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound a new topical treatment for Eczema - Los Angeles Allergist [allergylosangeles.com]
- 5. hcplive.com [hcplive.com]
Asivatrep's Preclinical Efficacy in Atopic Dermatitis: A Comparative Analysis
For Immediate Release
YONGIN, South Korea – In the landscape of dermatological drug development, Asivatrep (PAC-14028), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), has demonstrated significant promise in preclinical trials for atopic dermatitis (AD). This guide provides a comprehensive statistical analysis of this compound's efficacy, comparing it with other emerging TRPV1 modulators, and offers detailed insights into the experimental methodologies underpinning these findings. This document is intended for researchers, scientists, and drug development professionals seeking a comparative understanding of the preclinical performance of novel AD therapeutics.
Mechanism of Action: Targeting the Itch and Inflammation Pathway
This compound functions by blocking the TRPV1 receptor, a non-selective cation channel predominantly found on sensory neurons.[1] Activation of TRPV1 by various stimuli, including heat, low pH, and inflammatory mediators, leads to the sensation of pain and itch, and contributes to neurogenic inflammation. In atopic dermatitis, TRPV1 is overexpressed, amplifying the itch-scratch cycle and exacerbating skin barrier dysfunction. By antagonizing TRPV1, this compound aims to break this cycle, thereby reducing pruritus and inflammation.
Preclinical Efficacy of this compound
Preclinical studies have substantiated the therapeutic potential of this compound in AD models. In vitro assays demonstrated its ability to inhibit capsaicin-evoked calcium influx in human keratinocytes at sub-micromolar concentrations. In vivo studies utilizing murine models of atopic dermatitis, specifically the Dermatophagoides farinae (Df)-induced and oxazolone (OXZ)-induced models, have shown that topical application of this compound leads to:
-
Accelerated skin barrier recovery: this compound treatment promoted the reformation of the neutral lipid layer and reversed the altered expression of key barrier proteins like loricrin and filaggrin.
-
Reduced trans-epidermal water loss (TEWL): A key indicator of improved skin barrier function.
-
Alleviation of AD-like symptoms: This includes a significant reduction in scratching behavior and the clinical severity of dermatitis.
-
Modulation of inflammatory responses: this compound was found to suppress the expression of Th2 cytokines, including IL-4 and IL-13, which are pivotal in the inflammatory cascade of atopic dermatitis.
Comparative Preclinical Data
To provide a broader context for this compound's performance, this guide includes available preclinical data for other compounds that modulate the TRPV1 pathway, namely ASN008 and Pegcantratinib.
| Compound | Mechanism of Action | Preclinical Model | Key Findings |
| This compound (PAC-14028) | Selective TRPV1 Antagonist | Df- and OXZ-induced atopic dermatitis murine models | - Inhibited capsaicin-evoked calcium influx in vitro. - Accelerated skin barrier recovery. - Reduced TEWL. - Decreased scratching behavior and dermatitis severity. - Suppressed Th2 cytokines (IL-4, IL-13). |
| ASN008 | Sodium channel blocker (enters neurons via activated TRPV1/TRPA1 channels) | Chloroquine-induced pruritus murine model | - Dose-dependent reduction of scratching behavior. - Rapid onset of action (≤1 hour). - Long duration of action (15-24 hours). |
| Pegcantratinib (SNA-120) | TrkA Antagonist (indirectly inhibits TRPV1) | Publicly available preclinical data is limited. Clinical trials have investigated its efficacy in psoriasis and atopic dermatitis. | - Preclinical data not readily available in public domain. |
Detailed Experimental Protocols
This compound: Murine Models of Atopic Dermatitis
-
Model Induction:
-
Df-induced model: Dermatophagoides farinae extract was repeatedly applied to the dorsal skin of mice to induce AD-like skin lesions.
-
OXZ-induced model: Oxazolone was used as a sensitizing and challenging agent to induce a Th2-dominant inflammatory response characteristic of atopic dermatitis.
-
-
Treatment: this compound cream was topically applied to the lesioned skin.
-
Efficacy Assessment:
-
Skin Barrier Function: Measured by Trans-Epidermal Water Loss (TEWL) using a Tewameter. Expression of filaggrin and loricrin was assessed by immunohistochemistry.
-
Clinical Severity: Dermatitis scores were assigned based on the severity of erythema, edema, excoriation, and dryness.
-
Scratching Behavior: The number of scratching bouts was counted over a defined period.
-
Cytokine Analysis: Levels of IL-4 and IL-13 in skin tissue were measured by ELISA or qPCR.
-
ASN008: Chloroquine-Induced Pruritus Model
-
Model Induction: Chloroquine, a known pruritogen, was injected intradermally into the nape of the neck of C57BL/6 mice to induce scratching behavior.
-
Treatment: ASN008 gel was topically applied to the injection site.
-
Efficacy Assessment:
-
Scratching Behavior: The number of scratches directed at the injection site was videotaped and counted for a specified duration. Dose-response, onset of action, and duration of effect were evaluated.
-
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Asivatrep: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Asivatrep, a potent and selective transient receptor potential vanilloid type 1 (TRPV1) antagonist used in research.
This compound: Safety and Hazard Profile
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and safety information for this compound.
| Property | Value | Reference |
| Synonyms | PAC-14028 | [1] |
| Formula | C21H22F5N3O3S | [1] |
| Molecular Weight | 491.47 g/mol | [1] |
| CAS Number | 1005168-10-4 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage (Powder) | -20°C for up to 3 years | MCE Compound Handling Guide |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | MCE Compound Handling Guide |
Experimental Protocols for Disposal
The recommended disposal procedures for this compound are based on general guidelines for non-hazardous laboratory chemical waste. The primary methods involve either disposal in the regular trash after appropriate preparation or consultation with your institution's Environmental Health and Safety (EHS) department.
Protocol 1: Solid Waste Disposal in Trash
This protocol is suitable for small quantities of solid this compound powder.
Methodology:
-
Ensure Inactivation: If the this compound is in a solution, it should be evaporated in a fume hood to yield the solid powder.
-
Prepare for Disposal:
-
Place the solid this compound into a primary, sealable container (e.g., a vial or a small plastic bag).
-
To prevent potential misuse or accidental exposure, mix the this compound with an inert and undesirable substance, such as used coffee grounds, kitty litter, or sand.[2][3]
-
Seal the primary container securely.
-
-
Secondary Containment: Place the sealed primary container into a larger, durable, and sealable secondary container (e.g., a labeled plastic bag or a cardboard box).
-
Labeling: Clearly label the outer container as "Non-Hazardous Laboratory Waste" and include the date of disposal. Do not list "this compound" on the external label to avoid attracting undue attention.
-
Final Disposal: Dispose of the sealed container in the regular laboratory trash, in accordance with your institution's specific policies for non-hazardous solid waste.
Protocol 2: Disposal via Institutional Environmental Health and Safety (EHS)
For larger quantities of this compound or if there is any uncertainty regarding its classification as non-hazardous in your specific context, the most prudent course of action is to contact your institution's EHS department.
Methodology:
-
Segregate and Label: Keep the this compound waste (solid or in solution) in a clearly labeled and sealed container. The label should accurately identify the contents as "this compound Waste" and include any known solvents.
-
Contact EHS: Follow your institution's established procedures for chemical waste pickup. Provide the EHS department with a copy of the this compound Safety Data Sheet.
-
Follow EHS Instructions: Adhere to all instructions provided by the EHS personnel for the packaging, storage, and collection of the waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
Essential Safety and Handling of Asivatrep in a Research Setting
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Asivatrep. Adherence to these procedures is mandatory to ensure a safe laboratory environment and prevent accidental exposure.
This compound, while not classified as a hazardous substance or mixture, requires careful handling as its chemical, physical, and toxicological properties have not been fully investigated[1]. Standard laboratory precautions should be strictly followed to minimize risk.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound in solid or solution form:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-rated | To prevent eye contact with this compound powder or solutions[1]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | To avoid skin contact. Contaminated gloves should be disposed of immediately[1]. |
| Body Protection | Laboratory Coat | Standard | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust or aerosols, especially when handling the powdered form[1]. |
Emergency First Aid Procedures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek prompt medical attention[1]. |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and seek medical advice[1]. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help. Avoid mouth-to-mouth resuscitation[1]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Call a physician for guidance[1]. |
Physicochemical Properties of this compound
The following table summarizes the known physical and chemical data for this compound.
| Property | Value |
| Synonyms | PAC-14028[1] |
| Molecular Formula | C21H22F5N3O3S[1] |
| Molecular Weight | 491.47 g/mol [1] |
| Appearance | Solid[1] |
| Relative Density | 1.381 g/cm³[1] |
| Water Solubility | No data available[1] |
| Melting/Freezing Point | No data available[1] |
| Boiling Point/Range | No data available[1] |
| Flash Point | No data available[1] |
This compound Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a designated area, preferably within a chemical fume hood, to prevent the formation of dust and aerosols[1].
-
Avoid inhalation, and any direct contact with eyes and skin[1].
-
Use only non-sparking tools for handling the solid compound.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Refer to the product datasheet for specific storage temperatures, which may be as low as -20°C or -80°C for long-term stability[2].
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the general trash.
-
Pharmaceutical waste should ideally be disposed of through high-temperature incineration by a licensed waste disposal company[3].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
